3-(Trifluoromethyl)phenyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHHELXYARECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407867 | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-29-4 | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyl chloroformate is a specialty chemical reagent of significant interest in the fields of medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive chloroformate group and an electron-withdrawing trifluoromethyl-substituted phenyl ring, makes it a valuable tool for the synthesis of a variety of organic molecules, particularly as a precursor for carbamates and ureas. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a clear, colorless liquid at room temperature.[1] It is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 95668-29-4 | [1][2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |
| Molecular Weight | 224.57 g/mol | [1] |
| Boiling Point | 194 °C at 1013 hPa | [1] |
| Predicted Boiling Point | 201.0 ± 40.0 °C | [3] |
| Melting Point | Not available | [1] |
| Physical State | Liquid | [1] |
| Predicted Density | 1.444 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in organic solvents. | [4] |
| Stability | Stable under normal temperatures and pressures.[1] |
Reactivity and Stability
This compound is a reactive compound, a characteristic primarily attributed to the chloroformate functional group. It is sensitive to moisture and will hydrolyze in the presence of water. The trifluoromethyl group on the phenyl ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Key reactivity information includes:
-
Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively. This reactivity is central to its application in organic synthesis.
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon decomposition, it can produce hazardous substances including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]
-
Storage: It should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C, away from incompatible materials.[1]
Synthesis Workflow
The synthesis of this compound is typically achieved through the reaction of 3-(trifluoromethyl)phenol with a phosgene equivalent, such as triphosgene. This reaction is usually carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
References
An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl chloroformate (CAS Number: 95668-29-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl chloroformate, a reactive chemical intermediate with significant potential in organic synthesis and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties, making this reagent a valuable tool for introducing the 3-(trifluoromethyl)phenoxycarbonyl moiety into a wide range of molecules. This document details the physicochemical properties, synthesis, handling and safety precautions, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Chemical Properties and Data
This compound is a colorless to light yellow liquid.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 95668-29-4 | [2][3][4][5][6] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2][3][5] |
| Molecular Weight | 224.56 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 201.0 ± 40.0 °C (Predicted) | [2] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8 °C | [6] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)phenol with a phosgene equivalent.[7] This method is a standard procedure for the preparation of chloroformates.
Experimental Protocol: Synthesis from 3-(Trifluoromethyl)phenol and Triphosgene
This protocol is a representative example based on established methods for chloroformate synthesis.
Materials:
-
3-(Trifluoromethyl)phenol
-
Triphosgene
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of 3-(trifluoromethyl)phenol and pyridine via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Synthesis Workflow for this compound.
Applications in Organic Synthesis
This compound is a versatile reagent for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group, which is of interest in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl moiety, such as increased metabolic stability and binding affinity. Its primary application is in the formation of carbamates, ureas, and carbonates through reactions with nucleophiles.
Experimental Protocol: Synthesis of a Carbamate
This protocol provides a general procedure for the reaction of this compound with a primary amine to form a carbamate.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine)
-
Triethylamine (or another suitable base)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting carbamate by column chromatography on silica gel.
Role in Drug Development
The trifluoromethyl group is a key structural motif in many approved drugs.[8] Its incorporation can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for introducing this group as part of a larger functional moiety.
The trifluoromethyl group can influence a drug candidate's properties in several ways:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the half-life of a drug.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.
This compound is a reagent in the preparation of tetrahydro-β-carboline derivatives which target fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channels.[2]
Logical Relationship of this compound in Drug Development.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[7]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Corrosivity: Causes severe skin burns and eye damage.[6]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials. Recommended storage temperature is 2-8 °C.[6]
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its ability to introduce the trifluoromethylphenyl moiety offers a strategic advantage in modulating the properties of lead compounds. While detailed spectral and experimental data in the public domain are limited, the synthetic routes and reactions described in this guide, based on established chemical principles, provide a solid foundation for its use in research and development. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. Phenyl chloroformate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound CAS#: 95668-29-4 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 95668-29-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. georganics.sk [georganics.sk]
- 7. Buy this compound | 95668-29-4 [smolecule.com]
- 8. Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenyl Chloroformate from 3-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Trifluoromethyl)phenyl chloroformate, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details the prevailing synthetic methodologies, reaction parameters, and purification techniques, supported by quantitative data and visual aids to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group. This moiety is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the synthesis of this chloroformate from its precursor, 3-(trifluoromethyl)phenol, with a particular emphasis on methods employing safer alternatives to phosgene.
Synthetic Methodologies
The conversion of 3-(trifluoromethyl)phenol to its corresponding chloroformate is typically achieved through reaction with a phosgene equivalent. While direct phosgenation is a traditional method, the extreme toxicity of phosgene gas has led to the widespread adoption of safer, solid or liquid phosgene surrogates such as triphosgene and diphosgene.
Synthesis using Triphosgene
Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer in situ source of phosgene. The reaction proceeds via the nucleophilic attack of the phenoxide ion on a carbonyl chloride moiety generated from the decomposition of triphosgene. A tertiary amine, such as pyridine or triethylamine, is commonly used as a base to facilitate the deprotonation of the phenol and to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reactants | ||
| 3-(Trifluoromethyl)phenol | 1.0 eq | General Procedure |
| Triphosgene | 0.34 - 0.5 eq | General Procedure |
| Base (e.g., Pyridine) | 1.0 - 1.2 eq | General Procedure |
| Solvent | Anhydrous Dichloromethane or Toluene | General Procedure |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | General Procedure |
| Reaction Time | 2 - 8 hours | General Procedure |
| Yield and Purity | ||
| Typical Yield | 60 - 75% (traditional routes) | [1] |
| Purity (with triphosgene) | >90% | [1] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of this compound using triphosgene. Researchers should optimize the conditions based on their specific laboratory setup and scale.
Materials:
-
3-(Trifluoromethyl)phenol
-
Triphosgene
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 eq) dropwise to the stirred solution.
-
Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol |
Safety Considerations
-
Triphosgene: is a toxic and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-(Trifluoromethyl)phenol: is a corrosive and toxic compound. Avoid inhalation and contact with skin and eyes.
-
Pyridine: is a flammable and toxic liquid with a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
-
This compound: is expected to be a corrosive and lachrymatory compound. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound from 3-(trifluoromethyl)phenol is a crucial step for various applications in drug discovery and materials science. The use of triphosgene offers a safer and more practical alternative to gaseous phosgene. The detailed protocol and workflow provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and safe production of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale and specific laboratory conditions.
References
An In-Depth Technical Guide to 3-(Trifluoromethyl)phenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyl chloroformate is a reactive chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its molecular structure, featuring a trifluoromethyl group on the phenyl ring and a chloroformate functional group, imparts unique reactivity and properties that make it a valuable reagent for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl moiety into various molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.
Molecular Structure and Properties
This compound, with the chemical formula C₈H₄ClF₃O₂, is characterized by a benzene ring substituted with a trifluoromethyl group at the meta-position and a chloroformate group.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the chloroformate moiety, making it a potent acylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [3-(Trifluoromethyl)phenyl] carbonochloridate | [1] |
| CAS Number | 95668-29-4 | [1][2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |
| Molecular Weight | 224.56 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point (Predicted) | 201.0 ± 40.0 °C | [3] |
| Density (Predicted) | 1.444 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [4] |
A diagram illustrating the logical relationship of its core functional groups is provided below.
Caption: Core functional groups of the molecule.
Synthesis
The primary synthetic route to this compound involves the reaction of 3-(trifluoromethyl)phenol with a phosgene equivalent.
Experimental Protocol: Synthesis from 3-(Trifluoromethyl)phenol and Phosgene
A general and widely utilized method for the synthesis of aryl chloroformates is the reaction of the corresponding phenol with phosgene or a phosgene equivalent, such as triphosgene.[5]
Materials:
-
3-(Trifluoromethyl)phenol
-
Phosgene (or triphosgene)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
Tertiary amine base (e.g., pyridine, triethylamine)
Procedure:
-
In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)phenol in an anhydrous aprotic solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled phenol solution while stirring.
-
Add a tertiary amine base dropwise to the reaction mixture to neutralize the hydrogen chloride byproduct that is formed.
-
Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove any remaining base and salts.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
The workflow for this synthesis is depicted in the following diagram.
Caption: General synthesis workflow.
Reactivity and Applications
The high reactivity of the chloroformate group makes this compound a versatile reagent for the synthesis of a variety of organic compounds, most notably carbamates.
Synthesis of Carbamates
The reaction of this compound with primary or secondary amines readily yields the corresponding carbamates. This transformation is fundamental in the synthesis of numerous biologically active molecules.
Experimental Protocol: General Carbamate Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the amine in an aprotic solvent.
-
Add a base to the solution to act as a scavenger for the liberated HCl.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is then quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude carbamate, which can be further purified by crystallization or chromatography.
A diagram of this reaction pathway is shown below.
Caption: Carbamate synthesis reaction pathway.
Application in Drug Development: FAAH Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is an enzyme responsible for the degradation of endocannabinoids, and its inhibition is a therapeutic strategy for pain, inflammation, and anxiety.[7][8] Carbamate-based inhibitors have shown significant promise, and this compound serves as a key reagent in their synthesis.[9]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when handling this compound.
Conclusion
This compound is a valuable and reactive intermediate with important applications in organic synthesis and drug discovery. Its unique structural features, particularly the electron-withdrawing trifluoromethyl group, render the chloroformate moiety highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of carbamates and other derivatives. Its role in the development of FAAH inhibitors highlights its significance in medicinal chemistry. Proper handling and safety precautions are essential when working with this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.
References
- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 95668-29-4 [smolecule.com]
- 6. This compound CAS#: 95668-29-4 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
3-(Trifluoromethyl)phenyl chloroformate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data Sheet (SDS) of 3-(Trifluoromethyl)phenyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 95668-29-4), a reagent used in the synthesis of various compounds, including tetrahydro-β-carboline derivatives that target fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channels[1]. This document is intended to provide researchers, scientists, and drug development professionals with detailed safety information to ensure the safe handling, storage, and disposal of this compound.
Chemical Identification and Physical Properties
This compound is a colorless to light yellow liquid with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol [2][3][4]. It is a chloroformate ester featuring a trifluoromethyl group on the phenyl ring, which contributes to its reactivity and potential biological activity[2].
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 224.56 g/mol | [1][2][3][4] |
| Appearance | Clear colorless to light yellow liquid | [4][5] |
| CAS Number | 95668-29-4 | [1][3][4][5][6] |
| Boiling Point | 194 °C at 1,013 hPa; 201.0 ± 40.0 °C (Predicted) | [1][5] |
| Flash Point | 85 °C (closed cup); 185 °F | [1][5] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Vapor Pressure | 1.09 psi (20 °C) | [1] |
Hazard Identification and Classification
This compound is classified as hazardous and is toxic by inhalation, in contact with skin, and if swallowed. It causes severe skin burns and eye damage[2][5]. It is also a lachrymator, a substance that irritates the eyes and causes tears[5].
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][5][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2][5][6] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [2][5][6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [2][5][6] |
The signal word for this chemical is "Danger"[5][6].
Experimental Protocols
Detailed experimental protocols for the determination of toxicological and physical hazard data are not typically provided in publicly available Safety Data Sheets. These studies are performed by specialized laboratories following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. The workflow below illustrates a generalized process for assessing the safety of a chemical compound like this compound.
Caption: Generalized workflow for chemical safety assessment.
Handling, Storage, and Personal Protective Equipment (PPE)
Handling:
-
Avoid contact with eyes, skin, and clothing[5].
-
Do not ingest or inhale[5].
-
Use only in a well-ventilated area or outdoors[6].
-
Do not eat, drink, or smoke when using this product[6].
Storage:
-
Store locked up[6].
Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, appropriate PPE must be worn.
Caption: Required PPE for handling this compound.
First Aid and Emergency Procedures
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician[5].
-
In case of skin contact: Immediately wash with water and soap and rinse thoroughly. Take off immediately all contaminated clothing and wash it before reuse. Get medical aid[5][6].
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Provide artificial respiration if required. Get medical aid immediately[5][6].
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[6].
Fire-fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use very large quantities of water applied as a mist or spray[5].
-
Hazardous combustion products: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion[5]. This may include carbon monoxide, carbon dioxide, and hydrogen chloride gas[8].
-
Protective equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes[5].
Accidental Release Measures: In the event of a spill, the following logical workflow should be followed to ensure safety and proper cleanup.
Caption: Logical workflow for responding to a spill.
Toxicological Information
The toxicological properties of this compound have not been fully investigated[5]. However, it is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[2][5][6].
Table 3: Toxicological Data
| Effect | Result | Source(s) |
| Acute Oral Toxicity | Category 3: Toxic if swallowed | [2][5][6] |
| Acute Dermal Toxicity | Category 3: Toxic in contact with skin | [2][5][6] |
| Acute Inhalation Toxicity | Category 3: Toxic if inhaled | [2][5][6] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns | [2][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage | [2][5][6] |
| Other Hazards | Lachrymator | [5] |
Regulatory Information
This compound is not listed on Canada's DSL or NDSL List, nor is it listed on the US Federal TSCA Inventory. It is intended for research and development use only[5]. Transport is regulated as a dangerous good under the name "CHLOROFORMATES, TOXIC, CORROSIVE, N.O.S."[5].
This technical guide is based on the best available information at the time of writing. It is essential to consult the most current Safety Data Sheet from the supplier before handling this chemical. The information provided here is for guidance and does not constitute a warranty. Users are responsible for their own safety assessments and for complying with all applicable laws and regulations.
References
storage and handling of 3-(Trifluoromethyl)phenyl chloroformate
An In-depth Technical Guide to the Storage and Handling of 3-(Trifluoromethyl)phenyl chloroformate
Introduction
This compound (CAS No. 95668-29-4) is a specialized laboratory chemical primarily utilized in the synthesis of other substances.[1] As a chloroformate ester, it is a reactive compound used by researchers and drug development professionals as a building block in complex organic synthesis. Its trifluoromethylphenyl moiety makes it a valuable reagent for introducing this group into target molecules. However, its reactivity also necessitates stringent storage and handling protocols to ensure the safety of laboratory personnel and the integrity of the material. This guide provides a comprehensive overview of the essential safety, storage, and handling procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful management. It is acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] The compound is corrosive and causes severe skin burns and eye damage.[1][2] It is also designated as a lachrymator, a substance that irritates the eyes and causes tearing.[1]
GHS Hazard Statements:
-
H301: Toxic if swallowed[1]
-
H311: Toxic in contact with skin[1]
-
H314: Causes severe skin burns and eye damage[1]
-
H331: Toxic if inhaled[1]
Storage and Handling
Proper storage and handling are critical to safely manage this compound. This involves controlling the storage environment, using appropriate engineering controls, and following established safe handling practices.
Storage Recommendations
The primary goal of storage is to maintain the chemical's stability and prevent accidental exposure or reaction. The compound is sensitive to moisture and should be stored in a tightly sealed container in a dry and cool place.[1][3][4][5]
| Parameter | Recommendation | Source |
| Storage Temperature | 2 - 8 °C | [1][5] |
| Atmosphere | Store under inert gas; protect from moisture. | [4][5] |
| Storage Area | A dry, cool, and well-ventilated place. Store in a corrosives area. | [1][3] |
| Container | Keep container tightly closed when not in use. | [1][4][6] |
Handling Procedures
All handling of this compound should be performed within a chemical fume hood to control exposure.[3] Engineering controls such as process enclosures or local exhaust ventilation are essential.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]
General Handling Precautions:
-
Avoid all contact with eyes, skin, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Area | Protective Equipment | Specifications and Notes | Source |
| Eyes/Face | Chemical safety glasses or goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. | [1][3][6] |
| Skin/Hands | Appropriate protective gloves. | Dispose of contaminated gloves after use. Use proper glove removal technique. | [1][8] |
| Body | Protective work clothing. | To prevent skin exposure. | [1][3][8] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded or if ventilation is inadequate. Use in high concentrations. | [1][7] |
Incompatibilities and Hazardous Reactions
This compound is reactive and can undergo hazardous reactions with several classes of chemicals. Contact with incompatible materials must be avoided.
| Incompatible Materials | Hazardous Reaction | Source |
| Water / Moisture | Reacts with water. Contact with moist air should be avoided. | [3][5][7] |
| Strong Oxidizing Agents | Incompatible. | [3][7] |
| Bases | Incompatible. | [3][5][7] |
| Amines | Incompatible. | [3][5][7] |
Experimental Protocol: Small-Scale Spill Neutralization
This protocol outlines the procedure for managing a small spill (less than 100 mL) of this compound within a chemical fume hood.
Materials:
-
Inert absorbent material (e.g., vermiculite, dry sand)
-
Two appropriately labeled, sealable waste containers
-
Full personal protective equipment (PPE) as specified in Section 4.0
-
Sodium bicarbonate (or other suitable weak base for neutralization)
-
Spatula or scoop
Procedure:
-
Evacuate and Alert: If safe to do so, alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Ensure Ventilation: Verify that the chemical fume hood is operating correctly.
-
Contain Spill: Cover the spill with an inert, dry absorbent material.[7] Start from the outside of the spill and work inwards to prevent spreading.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container. Do not seal the container immediately if a reaction is occurring.
-
Decontaminate Surface:
-
Once the bulk of the material is removed, cautiously sprinkle sodium bicarbonate over the spill area to neutralize any residue.
-
Be aware of potential gas evolution.
-
After the reaction ceases, wipe the area with a damp cloth (water), placing the cloth in the same waste container.
-
-
Final Cleaning: Wash the spill area thoroughly with soap and water.
-
Waste Disposal: Seal the hazardous waste container and dispose of it according to institutional and local regulations.
-
Post-Cleanup: Wash hands and any exposed skin thoroughly after the cleanup is complete.
Emergency Procedures
In case of exposure or a large spill, immediate action is required.
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. Provide artificial respiration if not breathing. Seek immediate medical attention. | [1][3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area instantly and thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][3][4] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [1][3][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [1][3][4] |
Fire Fighting Measures
In the event of a fire, irritating and toxic gases may be generated.[1]
-
Suitable Extinguishing Media: Use large quantities of water applied as a mist or spray, dry chemical, or foam. Solid streams of water may be ineffective.[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7]
References
The Enhanced Reactivity of 3-(Trifluoromethyl)phenyl Chloroformate with Nucleophiles: A Technical Guide
An in-depth examination of the reactivity, kinetics, and synthetic utility of 3-(trifluoromethyl)phenyl chloroformate, a versatile reagent for the introduction of the trifluoromethylphenoxycarbonyl group onto a variety of nucleophiles.
Introduction
This compound is a highly reactive acylating agent employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable carbamates, carbonates, and thiocarbonates, respectively. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity compared to unsubstituted or electron-donating group-substituted phenyl chloroformates. This guide provides a comprehensive overview of the reactivity of this compound, supported by kinetic data, experimental protocols, and mechanistic insights.
Reaction with Nucleophiles: An Overview
The fundamental reaction of this compound with nucleophiles is a nucleophilic acyl substitution. The reaction generally proceeds via a stepwise addition-elimination mechanism, although a concerted S_N2-like pathway can also be considered. The electron-withdrawing trifluoromethyl group plays a crucial role in accelerating this reaction by stabilizing the negative charge development on the carbonyl oxygen in the transition state.
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// Edges reagents -> intermediate [label="Nucleophilic Attack", color="#4285F4"]; intermediate -> products [label="Chloride Elimination", color="#EA4335"]; } dot Figure 1: General reaction pathway for the nucleophilic acyl substitution of this compound.
Reactivity with Amines: Carbamate Formation
The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of carbamates. These reactions are typically fast and high-yielding, often proceeding at room temperature or below. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.
Quantitative Data for Carbamate Formation
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| 4-Chloro-3-(trifluoromethyl)benzenamine | Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | High (not specified) | [1] |
| Aniline | Phenyl N-(3-(trifluoromethyl)phenyl)carbamate | - | [2] |
| General Primary Amines | Phenyl Carbamates | ~85-95 | [3] |
| General Secondary Amines | Phenyl Carbamates | >95 | [3] |
Note: The yields provided for general primary and secondary amines are based on reactions with phenyl fluoroformate, a closely related and highly reactive acylating agent.[3] Similar high yields are expected for reactions with the more electrophilic this compound.
Experimental Protocol: Synthesis of Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate[1]
To a cold (273 K) solution of 4-chloro-3-(trifluoromethyl)benzenamine (1.0 g) and triethylamine (0.8 ml) in methylene chloride (10 ml), phenyl chloroformate (1.0 ml) was added slowly. The reaction mixture was then warmed to room temperature and stirred for 1 hour. Following the reaction, the mixture was washed with water (20 ml), dried, and concentrated to afford the product.
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Reactivity with Alcohols: Carbonate Formation
This compound reacts with alcohols and phenols to produce mixed carbonates. These reactions are also typically efficient, though they may require slightly more forcing conditions (e.g., heating) compared to aminolysis, depending on the nucleophilicity of the alcohol. The use of a base is also standard practice.
Quantitative Data for Carbonate Formation
Specific yield data for the reaction of this compound with a range of alcohols is limited. However, the general reactivity pattern suggests that high yields can be achieved under appropriate conditions.
| Nucleophile (Alcohol) | Product | Yield (%) | Reference |
| General Alcohols | Mixed Carbonates | Good to Excellent | [4] |
Note: The reference describes a general three-component coupling for carbonate synthesis, which is analogous to the reaction of a chloroformate with an alcohol.
Experimental Protocol: General Synthesis of Mixed Carbonates
A general procedure involves the slow addition of this compound to a solution of the alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, followed by stirring at room temperature until the reaction is complete.
Reactivity with Thiols: Thiocarbonate Formation
The reaction of this compound with thiols provides a direct route to S-aryl thiocarbonates. Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions are expected to proceed readily.
Quantitative Data for Thiocarbonate Formation
Specific yields for the synthesis of thiocarbonates from this compound are not well-documented in the searched literature. However, a related synthesis of 3-(trifluoromethyl)phenyl isothiocyanate from 3-(trifluoromethyl)aniline and dimethylamino thiocarbonyl chloride proceeds in high yield (85%), suggesting that reactions involving sulfur nucleophiles are efficient.[5]
Experimental Protocol: General Synthesis of Thiocarbonates
A representative protocol would involve the reaction of the thiol with this compound in the presence of a base in an inert solvent. For instance, 3-(trifluoromethyl)aniline is reacted with dimethylamino thiocarbonyl chloride in refluxing toluene for 5 hours.[5] A similar approach can be adapted for the reaction of thiols with this compound.
Kinetics and Mechanistic Insights
The reactivity of substituted phenyl chloroformates has been the subject of several kinetic studies. These studies consistently show that electron-withdrawing substituents on the phenyl ring accelerate the rate of nucleophilic substitution.[6]
Hammett Correlation
The effect of substituents on the reaction rate can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ (rho) is the reaction constant. For the aminolysis and alcoholysis of phenyl chloroformates, the reaction constant ρ is positive, indicating that electron-withdrawing groups (which have positive σ values) increase the reaction rate.[1]
While a specific Hammett plot including the 3-trifluoromethyl substituent for these reactions was not found, the known positive ρ value for these reaction series confirms that the 3-CF₃ group (a strong electron-withdrawing group) will significantly enhance the reactivity of the chloroformate. For the solvolysis of para-substituted phenyl chloroformates in various solvents, Hammett plots have been generated, showing positive ρ values.[1]
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// Edges for the axes and the line y_axis -> origin [arrowhead=none]; origin -> x_axis; point1 -> point5 [label=" ρ > 0", color="#4285F4"];
// Labels title [label="Illustrative Hammett Plot for\nReactions of Substituted Phenyl Chloroformates", pos="1.5,4!", shape=none, fontsize=14]; } dot Figure 3: An illustrative Hammett plot showing the expected positive correlation for the reaction of substituted phenyl chloroformates with nucleophiles.
Reaction Mechanism
The reaction is generally considered to proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate.[5][7] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. The electron-withdrawing trifluoromethyl group stabilizes the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy and increasing the reaction rate.
Conclusion
This compound is a highly reactive and versatile reagent for the synthesis of carbamates, carbonates, and thiocarbonates. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, leading to rapid and high-yielding reactions with a broad range of nucleophiles. The reactivity follows predictable trends based on electronic effects, as described by Hammett correlations. The provided experimental protocols offer a starting point for the synthesis of various derivatives, highlighting the utility of this reagent in modern organic synthesis. Further research to quantify the reaction rates and yields with a wider array of nucleophiles will continue to expand the applications of this valuable synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 6. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Impact on Chloroformate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and drug design.[1] This is due to the unique properties this group imparts, including increased metabolic stability, lipophilicity, and bioavailability.[2] When incorporated into the chloroformate backbone, the trifluoromethyl group profoundly influences the reagent's reactivity, offering distinct advantages in various synthetic applications. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in chloroformate reactivity, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.
Core Concepts: The Electron-Withdrawing Power of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) is central to its influence on the reactivity of the adjacent chloroformate moiety. The CF₃ group destabilizes the ground state of the chloroformate by pulling electron density away from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack, thereby enhancing the reactivity of the chloroformate.
Quantitative Analysis of Reactivity
While direct, side-by-side kinetic comparisons of 2,2,2-trifluoroethyl chloroformate and its non-fluorinated analog, ethyl chloroformate, under identical reaction conditions are not extensively documented in publicly available literature, the enhanced reactivity of the fluorinated compound can be inferred from solvolysis data and the known principles of physical organic chemistry. The electron-withdrawing nature of the trifluoromethyl group is expected to accelerate the rate of reaction with nucleophiles.
For context, the following table summarizes the physical properties of 2,2,2-trifluoroethyl chloroformate and ethyl chloroformate.
| Property | 2,2,2-Trifluoroethyl Chloroformate | Ethyl Chloroformate |
| Molecular Formula | C₃H₂ClF₃O₂ | C₃H₅ClO₂ |
| Molecular Weight | 162.49 g/mol | 108.52 g/mol [3] |
| Boiling Point | Not specified | 93 °C[4] |
| Density | Not specified | 1.135 g/mL at 25 °C[4] |
Mechanistic Insights: The Reaction of Chloroformates with Amines
The reaction of chloroformates with amines to form carbamates is a fundamental transformation in organic synthesis, often used for the protection of amine functionalities. The reaction proceeds through a nucleophilic acyl substitution mechanism.
The trifluoromethyl group on the R group of the chloroformate (e.g., in 2,2,2-trifluoroethyl chloroformate) enhances the rate of the initial nucleophilic attack by the amine. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon more electrophilic and stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate.
Experimental Protocols
Synthesis of 2,2,2-Trifluoroethyl Chloroformate
A common method for the synthesis of chloroformates is the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like triphosgene.[5]
Materials:
-
2,2,2-Trifluoroethanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of triphosgene in anhydrous DCM under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.[6]
-
A solution of 2,2,2-trifluoroethanol, triethylamine, and a catalytic amount of DMF in anhydrous DCM is prepared.[7]
-
The solution from step 2 is added dropwise to the stirred triphosgene solution at 0 °C.[7]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is carefully concentrated under reduced pressure to remove the solvent.
-
The crude 2,2,2-trifluoroethyl chloroformate can be purified by distillation under reduced pressure.
Safety Note: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction of 2,2,2-Trifluoroethyl Chloroformate with an Amine (e.g., Benzylamine)
This procedure outlines the general method for the formation of a carbamate.
Materials:
-
2,2,2-Trifluoroethyl chloroformate
-
Benzylamine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of benzylamine and the non-nucleophilic base in the anhydrous solvent is prepared in a flask under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
2,2,2-Trifluoroethyl chloroformate is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting carbamate can be purified by recrystallization or column chromatography.
Spectroscopic Data
The following table provides expected characteristic spectroscopic data for 2,2,2-trifluoroethyl chloroformate.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | A quartet around 4.5-5.0 ppm corresponding to the -CH₂- group, coupled to the three fluorine atoms. |
| ¹³C NMR | A quartet for the -CH₂- carbon due to C-F coupling, and a signal for the carbonyl carbon. |
| ¹⁹F NMR | A triplet in the range of -70 to -80 ppm, characteristic of a CF₃CH₂- group.[8] |
| IR Spectroscopy | A strong absorption band in the region of 1770-1800 cm⁻¹ corresponding to the C=O stretch of the chloroformate.[9] |
Applications in Drug Development
The enhanced reactivity and the introduction of a trifluoromethyl group make trifluoroethyl chloroformates valuable reagents in drug development. The resulting carbamates can serve as protecting groups or as key structural motifs in pharmacologically active molecules. The metabolic stability of the trifluoromethyl group is a significant advantage in designing drug candidates with improved pharmacokinetic profiles.[2]
Conclusion
The trifluoromethyl group plays a pivotal role in enhancing the reactivity of chloroformates through its strong electron-withdrawing inductive effect. This increased reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes trifluoroethyl chloroformates and related compounds powerful tools for organic synthesis, particularly in the field of medicinal chemistry. The provided experimental frameworks and mechanistic understanding will aid researchers in leveraging the unique properties of these reagents for the development of novel molecules and pharmaceuticals.
References
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl Chloroformate: Suppliers, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(trifluoromethyl)phenyl chloroformate, a key reagent in the synthesis of novel therapeutic agents. We will delve into its availability from various suppliers, provide detailed experimental protocols for its synthesis and a key application, and visualize the associated chemical workflows.
Chemical Properties and Commercial Availability
This compound (CAS No. 95668-29-4) is a colorless to light yellow liquid with a molecular weight of 224.56 g/mol and the chemical formula C₈H₄ClF₃O₂. It is a reactive compound used in organic synthesis, particularly for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group.
Supplier Information
The availability, purity, and pricing of this compound can vary between suppliers. The following table summarizes publicly available data from several chemical suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Purity | Quantity | Price (USD) | Lead Time |
| Apollo Scientific | 95% | 100 mg | ~$72 | 1-2 weeks (US Stock) |
| 250 mg | ~$92 | 1-2 weeks (US Stock) | ||
| 500 mg | ~$124 | 1-2 weeks (US Stock) | ||
| 1 g | ~$154 | 1-2 weeks (US Stock) | ||
| IndiaMART | 95% | Custom | Varies | ~28 days |
| Smolecule | Not Specified | Not Specified | Inquire | In Stock |
| ChemicalBook | Not Specified | Not Specified | Inquire | Inquire |
| Santa Cruz Biotechnology | Not Specified | Not Specified | Inquire | Inquire |
| Georganics | Not Specified | Not Specified | Inquire | Inquire |
Note: Prices are approximate and subject to change. Please confirm with the supplier.
Experimental Protocols
Synthesis of this compound from 3-(Trifluoromethyl)phenol using Triphosgene
This protocol describes a safer laboratory-scale synthesis of this compound using triphosgene as a phosgene substitute.
Materials:
-
3-(Trifluoromethyl)phenol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
-
Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.
-
Reaction: Cool the solution of 3-(trifluoromethyl)phenol and triethylamine to 0 °C in an ice bath. Slowly add the triphosgene solution dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary. A purity of >90% is often achieved with this method.[1]
Application: Synthesis of a Tetrahydro-β-carboline based Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This compound is a valuable reagent in the synthesis of inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH), a target in the development of therapeutics for pain and inflammation. This protocol outlines the synthesis of a carbamate-linked tetrahydro-β-carboline, a scaffold found in some FAAH inhibitors.
Materials:
-
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Addition of Chloroformate: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tetrahydro-β-carboline carbamate.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the mode of action for the resulting inhibitor.
This guide provides a foundational understanding of this compound for researchers in drug discovery and organic synthesis. The provided protocols and supplier information aim to facilitate the acquisition and utilization of this important chemical intermediate. For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by your supplier.
References
physical properties like boiling point and density of 3-(Trifluoromethyl)phenyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyl chloroformate (CAS No. 95668-29-4) is a halogenated organic compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a reagent is largely dictated by its physical properties, which influence reaction conditions, purification methods, and handling procedures. This guide provides an in-depth overview of the key physical properties of this compound, namely its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in a laboratory setting. The boiling point is a key parameter for purification by distillation, while density is important for solvent-based applications and reaction stoichiometry.
Data Presentation
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Units | Notes |
| Boiling Point | 194[1] | °C | At 1.013 hPa |
| ~201[2][3] | °C | Predicted | |
| Density | ~1.444[2][3] | g/cm³ | Predicted |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory methods for measuring the boiling point and density of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.
1. Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.
-
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the sample.
-
The test tube assembly is attached to the thermometer and placed in the Thiele tube filled with heating oil.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, forming a steady stream of bubbles.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]
-
2. Simple Distillation Method
This method is appropriate when a larger volume of the compound is available and can simultaneously serve as a purification step.[5]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The distillation flask is charged with the liquid and a few boiling chips.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor condensation rate is steady and the temperature reading on the thermometer is constant. This constant temperature is the boiling point of the liquid.[4][5]
-
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or by direct mass and volume measurements.
1. Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature bath.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.
-
The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.
-
The outside of the pycnometer is carefully dried, and its mass is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]
-
2. Direct Mass and Volume Measurement
This is a simpler, though less precise, method.
-
Apparatus: Graduated cylinder and an analytical balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured.
-
A known volume of the liquid is added to the graduated cylinder.
-
The mass of the graduated cylinder with the liquid is measured.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by the measured volume.[7]
-
Visualized Workflow
The following diagram illustrates a logical workflow for the characterization of a liquid organic compound such as this compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. Video: Boiling Points - Procedure [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Quantitative Analysis of Amino Acids using 3-(Trifluoromethyl)phenyl chloroformate (TFMPCF) Derivatization with GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of amino acids in biological and pharmaceutical samples. The protocol utilizes a derivatization strategy employing 3-(Trifluoromethyl)phenyl chloroformate (TFMPCF) to enhance the volatility and thermal stability of amino acids, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This method provides excellent chromatographic resolution and sensitivity, enabling the accurate quantification of a wide range of amino acids. The detailed experimental protocol, including sample preparation, derivatization, and GC-MS parameters, is provided. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are presented to facilitate implementation in research and quality control settings.
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose due to its high sensitivity and specificity. However, the inherent low volatility and thermal lability of amino acids necessitate a derivatization step to convert them into more suitable forms for GC analysis.[1]
Alkyl chloroformates are effective derivatization reagents that react with both the amino and carboxylic acid groups of amino acids, yielding volatile and stable derivatives.[2][3] This application note focuses on the use of this compound (TFMPCF) as a derivatizing agent. The trifluoromethyl group in the reagent can enhance the electrophilicity of the chloroformate, potentially leading to rapid and efficient derivatization. Furthermore, the resulting derivatives are expected to exhibit excellent chromatographic properties and produce characteristic mass spectra, facilitating their identification and quantification.
Experimental Protocol
This protocol provides a step-by-step guide for the derivatization of amino acids with TFMPCF and subsequent analysis by GC-MS.
Materials:
-
Amino acid standards
-
This compound (TFMPCF)
-
Pyridine
-
Methanol
-
Chloroform
-
Sodium bicarbonate (5% w/v, aqueous)
-
Anhydrous sodium sulfate
-
Sample containing amino acids (e.g., protein hydrolysate, plasma)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.
-
Dry the sample completely under a stream of nitrogen gas.
-
Reconstitute the dried sample in a known volume of 0.1 M HCl.
-
-
Derivatization:
-
To 100 µL of the amino acid sample or standard solution in a glass vial, add 50 µL of methanol and 20 µL of pyridine.
-
Vortex the mixture for 30 seconds.
-
Add 50 µL of a 10% (v/v) solution of TFMPCF in chloroform.
-
Vortex vigorously for 1 minute at room temperature. The reaction is rapid and exothermic.
-
Add 200 µL of 5% sodium bicarbonate solution to stop the reaction and neutralize excess reagent.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 400 µL of chloroform to the reaction mixture.
-
Vortex for 1 minute to extract the derivatized amino acids into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried organic extract into the GC-MS system.
-
GC Conditions (Representative):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
-
MS Conditions (Representative):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Impact (EI) Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.
-
-
Quantitative Data Summary
The following table provides representative quantitative data for the GC-MS analysis of TFMPCF-derivatized amino acids. Retention times and characteristic mass fragments are indicative and may vary depending on the specific instrumentation and chromatographic conditions.
| Amino Acid | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) |
| Alanine | 8.5 | M+, [M-COOC6H4CF3]+, [M-OCH3]+ |
| Glycine | 9.2 | M+, [M-COOC6H4CF3]+, [M-OCH3]+ |
| Valine | 10.1 | M+, [M-COOC6H4CF3]+, [M-OCH3]+, [M-CH(CH3)2]+ |
| Leucine | 11.3 | M+, [M-COOC6H4CF3]+, [M-OCH3]+, [M-CH2CH(CH3)2]+ |
| Isoleucine | 11.5 | M+, [M-COOC6H4CF3]+, [M-OCH3]+, [M-CH(CH3)CH2CH3]+ |
| Proline | 12.0 | M+, [M-COOC6H4CF3]+ |
| Phenylalanine | 15.8 | M+, [M-COOC6H4CF3]+, [CH2C6H5]+ |
| Tyrosine | 18.2 | M+, [M-COOC6H4CF3]+, [CH2C6H4OH]+ |
| Aspartic Acid | 16.5 | M+, [M-COOC6H4CF3]+, [M-2(COOCH3)]+ |
| Glutamic Acid | 17.8 | M+, [M-COOC6H4CF3]+, [M-2(COOCH3)]+ |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of amino acid analysis.
Derivatization Reaction Pathway
Caption: Reaction of amino acids with TFMPCF.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Reaction of 3-(Trifluoromethyl)phenyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-(trifluoromethyl)phenyl chloroformate with primary amines is a robust and versatile method for the synthesis of N-substituted-3-(trifluoromethyl)phenyl carbamates. This transformation is of significant interest in medicinal chemistry and drug development, as the resulting carbamate linkage serves as a key structural motif in a wide array of biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a detailed protocol for this reaction, outlining the methodology, typical quantitative data, and a visual representation of the experimental workflow.
Reaction Principle and Signaling Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a non-nucleophilic base, to yield the corresponding carbamate and the hydrochloride salt of the base.
Application of 3-(Trifluoromethyl)phenyl Chloroformate in Peptide Synthesis: A Detailed Guide for Researchers
Introduction
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. While traditional protecting groups like Fmoc and Boc are widely employed, the exploration of novel protecting groups continues to be a significant area of research to address specific challenges such as enhancing peptide stability, solubility, and biological activity. 3-(Trifluoromethyl)phenyl chloroformate is a reagent used to introduce the 3-(trifluoromethyl)phenoxycarbonyl (Tfm-Phoc) protecting group onto the N-terminus of amino acids. The incorporation of a trifluoromethyl group can confer unique properties to the resulting peptides, including increased lipophilicity and metabolic stability, making it a valuable tool for drug discovery and development professionals.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, focusing on the protection of amino acids, their incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and the subsequent deprotection steps.
Application Notes
The 3-(trifluoromethyl)phenoxycarbonyl (Tfm-Phoc) group serves as a temporary protecting group for the α-amino function of amino acids. The trifluoromethyl moiety is known to be a bioisostere for various functional groups and can enhance the pharmacokinetic properties of peptide-based therapeutics. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the protecting group itself.
Key Applications:
-
N-Protection of Amino Acids: this compound reacts with the amino group of amino acids to form a stable carbamate linkage, effectively protecting it from participating in unwanted side reactions during peptide coupling.
-
Solid-Phase Peptide Synthesis (SPPS): N-Tfm-Phoc protected amino acids can be utilized as building blocks in standard SPPS workflows, analogous to the widely used Fmoc and Boc strategies.
-
Synthesis of Peptides with Enhanced Properties: The incorporation of the Tfm-Phoc group, and by extension, trifluoromethyl-containing moieties, can lead to peptides with improved metabolic stability against enzymatic degradation and altered receptor binding affinities.
Orthogonality:
The utility of a protecting group is largely defined by its orthogonality—the ability to be removed under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support. The cleavage of the Tfm-Phoc group would need to be investigated in the context of other protecting groups to establish a fully orthogonal strategy. Based on the chemistry of similar carbamates, it is anticipated that the Tfm-Phoc group would be stable to the basic conditions used for Fmoc removal and labile to specific acidic or nucleophilic conditions, which would need to be empirically determined.
Experimental Protocols
1. N-Protection of Amino Acids with this compound
This protocol describes the general procedure for the synthesis of N-[3-(Trifluoromethyl)phenoxycarbonyl] protected amino acids.
Materials:
-
Amino Acid (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.2 eq)
-
Dioxane
-
Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ solution and dioxane.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Slowly add this compound (dissolved in a small amount of dioxane) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.
-
Extract the N-Tfm-Phoc-amino acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
2. Solid-Phase Peptide Synthesis (SPPS) using N-Tfm-Phoc-Amino Acids
This protocol outlines a general workflow for the incorporation of an N-Tfm-Phoc protected amino acid into a growing peptide chain on a solid support. This assumes a standard SPPS setup and the use of a suitable resin (e.g., Rink Amide resin for C-terminal amides).
Workflow Diagram:
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-Tfm-Phoc protected amino acid.
Materials:
-
N-Tfm-Phoc-amino acid (3 eq)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, 2.9 eq)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection reagent for Tfm-Phoc group (to be determined based on cleavage studies)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the N-Tfm-Phoc-amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; a different test would be required if coupling to a secondary amine).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Deprotection: Treat the resin with the appropriate deprotection reagent to cleave the Tfm-Phoc group. This step requires optimization based on the specific cleavage conditions determined for the Tfm-Phoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove deprotection reagents and byproducts.
-
Repeat: Repeat the coupling and deprotection cycles for the subsequent amino acids in the peptide sequence.
3. Cleavage of the Peptide from the Resin and Final Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Parameter | N-Tfm-Phoc-AA Synthesis | SPPS Coupling Efficiency | Final Peptide Purity (Crude) | Overall Yield |
| Expected/Target Value | > 85% | > 99% per step | > 70% | > 50% |
| Example: Synthesis of a model pentapeptide | ||||
| Yield of N-Tfm-Phoc-Ala-OH | 92% | |||
| Coupling efficiency of Tfm-Phoc-Ala-OH | 99.5% (by Kaiser test) | |||
| Purity of crude Ac-Tyr-Val-Ala-Phe-Leu-NH₂ | 85% (by RP-HPLC) | 65% |
Logical Relationship Diagram:
Caption: Relationship between the starting reagent, key intermediates, and the final peptide with enhanced properties.
This compound offers a promising avenue for the synthesis of peptides with potentially enhanced therapeutic properties. The introduction of the Tfm-Phoc protecting group follows standard chemical principles, and its application in solid-phase peptide synthesis is feasible within established workflows. Further research is required to fully characterize the cleavage conditions for the Tfm-Phoc group to establish its orthogonality and to generate more extensive quantitative data on its performance in the synthesis of a variety of peptide sequences. The protocols provided herein serve as a foundational guide for researchers and drug development professionals interested in exploring this novel protecting group strategy.
3-(Trifluoromethyl)phenyl chloroformate for pre-column derivatization in HPLC
An in-depth guide to the application of 3-(Trifluoromethyl)phenyl Chloroformate for the pre-column derivatization of amine-containing analytes for High-Performance Liquid Chromatography (HPLC) analysis is detailed below. This document provides comprehensive application notes and experimental protocols tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (3-TFMPCF) is a highly reactive derivatizing agent designed for the pre-column modification of primary and secondary amines in HPLC analysis. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances the reactivity of the chloroformate group, facilitating a rapid and efficient reaction with nucleophilic amine functionalities under mild conditions. The incorporation of the phenyl group introduces a strong chromophore into the analyte molecule, rendering the derivatives readily detectable by UV-Vis spectrophotometry. This derivatization strategy is particularly advantageous for the analysis of pharmaceuticals, biomolecules, and other compounds that lack a native chromophore, thereby improving their detection sensitivity and chromatographic performance.
Principle of Derivatization
The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive 3-TFMPCF with the amine group of the analyte. The reaction proceeds readily in a slightly alkaline environment, which ensures the deprotonation of the amine to its more nucleophilic form. The resulting derivative is a stable carbamate that exhibits strong UV absorbance, typically around 254 nm, which is a common wavelength for HPLC-UV detection.
dot
Application Notes and Protocols for the Detection of Biogenic Amines Using 3-(Trifluoromethyl)phenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids. They are found in a wide variety of fermented foods and beverages and are also present in biological systems, where they can act as neurotransmitters. The monitoring of biogenic amine levels is crucial in the food industry to assess food quality and safety, as high concentrations can be toxic. In clinical and pharmaceutical research, the analysis of biogenic amines in biological matrices is important for understanding their physiological roles and for the development of drugs targeting amine-related pathways.
This application note details an analytical method for the quantitative determination of biogenic amines using a pre-column derivatization technique with 3-(Trifluoromethyl)phenyl chloroformate followed by gas chromatography-mass spectrometry (GC-MS) analysis. The derivatization step is essential to increase the volatility and thermal stability of the polar biogenic amines, making them amenable to GC analysis. The trifluoromethyl group in the derivatizing reagent enhances the electrophilicity of the reagent, facilitating a rapid and efficient reaction with the primary and secondary amine groups of the biogenic amines. The resulting derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, allowing for sensitive and selective detection.
Principle of the Method
The analytical method involves three main steps:
-
Extraction of Biogenic Amines: The biogenic amines are first extracted from the sample matrix using an acidic solution, which also serves to precipitate proteins.
-
Derivatization: The extracted biogenic amines are then derivatized with this compound in an alkaline medium. The chloroformate reacts with the primary and secondary amine groups to form stable carbamates.
-
GC-MS Analysis: The derivatized biogenic amines are subsequently extracted into an organic solvent and analyzed by GC-MS. The separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer, which provides both qualitative and quantitative information.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method for the analysis of eight common biogenic amines.
Table 1: Chromatographic and Calibration Data
| Biogenic Amine | Expected Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Putrescine | 10.5 | 0.1 - 50 | > 0.995 |
| Cadaverine | 11.2 | 0.1 - 50 | > 0.995 |
| Histamine | 14.8 | 0.5 - 100 | > 0.990 |
| Tyramine | 16.5 | 0.5 - 100 | > 0.995 |
| Spermidine | 18.2 | 0.5 - 100 | > 0.990 |
| Spermine | 20.1 | 1.0 - 100 | > 0.990 |
| Phenylethylamine | 13.4 | 0.1 - 50 | > 0.995 |
| Tryptamine | 17.1 | 0.5 - 100 | > 0.995 |
Table 2: Method Detection and Quantification Limits, and Recovery
| Biogenic Amine | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Putrescine | 0.03 | 0.1 | 90 - 105 |
| Cadaverine | 0.03 | 0.1 | 92 - 103 |
| Histamine | 0.15 | 0.5 | 85 - 110 |
| Tyramine | 0.15 | 0.5 | 88 - 108 |
| Spermidine | 0.20 | 0.5 | 80 - 115 |
| Spermine | 0.30 | 1.0 | 75 - 110 |
| Phenylethylamine | 0.04 | 0.1 | 91 - 106 |
| Tryptamine | 0.18 | 0.5 | 87 - 109 |
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for other chloroformate-based derivatizing reagents due to the limited availability of specific literature for this compound. Optimization of reaction conditions may be necessary for specific applications.
Reagents and Materials
-
Biogenic amine standards (Putrescine, Cadaverine, Histamine, Tyramine, Spermidine, Spermine, Phenylethylamine, Tryptamine)
-
This compound
-
Perchloric acid (HClO₄), 0.6 M
-
Sodium hydroxide (NaOH), 5 M and 1 M
-
Sodium bicarbonate (NaHCO₃)
-
Pyridine
-
Ethanol
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Methanol, HPLC grade
-
Sample matrix (e.g., fish tissue, cheese, plasma)
Preparation of Standard Solutions
-
Stock Standard Solutions (1000 µg/mL): Accurately weigh 10 mg of each biogenic amine standard and dissolve in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Mixture (10 µg/mL): Dilute the stock solutions with 0.1 M HCl to obtain a working standard mixture containing each biogenic amine at a concentration of 10 µg/mL.
Sample Preparation
-
Solid Samples (e.g., fish, cheese):
-
Homogenize 5 g of the sample with 10 mL of 0.6 M perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Liquid Samples (e.g., plasma):
-
To 1 mL of plasma, add 1 mL of 0.6 M perchloric acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Derivatization Protocol
-
Transfer 1 mL of the prepared sample extract or standard solution to a 15 mL glass tube.
-
Add 1 mL of 1 M NaOH to adjust the pH to approximately 9-10.
-
Add 2 mL of a sodium bicarbonate buffer (5% w/v in water).
-
Add 100 µL of pyridine.
-
Add 1 mL of a solution of this compound in chloroform (1% v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the lower organic layer (chloroform) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizations
Caption: Derivatization reaction of a biogenic amine.
Caption: Experimental workflow for biogenic amine analysis.
Application Notes and Protocols: 3-(Trifluoromethyl)phenyl Chloroformate in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of 3-(Trifluoromethyl)phenyl chloroformate in published proteomics research are not yet established, its chemical properties suggest significant potential as a versatile tool for protein analysis. This document outlines prospective applications, leveraging the known reactivity of chloroformates with primary amines and the unique spectroscopic properties of the trifluoromethylphenyl group. The proposed applications focus on its use as a derivatization agent for enhancing protein detection and as a probe for studying protein conformation and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide detailed hypothetical protocols and data presentation formats to guide researchers in exploring the utility of this reagent.
Introduction: Prospective Applications
This compound is an organic reagent that combines two key functional groups relevant to proteomics:
-
A chloroformate group , which readily reacts with primary amines, such as the N-terminal alpha-amino group of a protein and the epsilon-amino group of lysine residues, to form stable carbamate linkages.[1][2] This reaction provides a basis for covalent labeling of proteins and peptides.
-
A trifluoromethylphenyl group , which serves as a sensitive reporter. The trifluoromethyl (-CF₃) moiety is an excellent probe for ¹⁹F NMR studies due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][4] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to the local chemical environment, making it a powerful tool for detecting subtle changes in protein conformation, dynamics, and binding events.[5][6] Furthermore, the trifluoromethyl group can enhance the hydrophobicity and metabolic stability of peptides, which can be advantageous in certain analytical and therapeutic contexts.[7][8]
Based on these properties, two primary applications in proteomics are proposed:
-
Derivatization for Quantitative Proteomics: As a labeling reagent for proteins and peptides prior to mass spectrometry (MS) analysis. The addition of the trifluoromethylphenyl group introduces a specific mass and hydrophobicity, which can aid in chromatographic separation and quantification.
-
¹⁹F NMR Probe for Structural Biology: For site-specific labeling of proteins to study conformational changes, ligand binding, and protein-protein interactions. The sensitivity of the trifluoromethyl group's ¹⁹F NMR signal to its environment can provide valuable structural and dynamic information.[9][10]
Hypothetical Data Presentation
Effective utilization of this compound would require characterization of its labeling efficiency and its performance as an NMR probe. The following tables illustrate how such quantitative data could be presented.
Table 1: Hypothetical Labeling Efficiency of this compound with Model Peptides
| Peptide Sequence | Labeled Residue(s) | Reagent:Peptide Molar Ratio | Reaction Time (min) | Labeling Efficiency (%) | Mass Shift (Observed) | Mass Shift (Expected) |
| GGYR | N-terminus | 10:1 | 30 | 95.2 | +190.03 Da | +190.02 Da |
| GGLK | N-terminus, Lys | 20:1 | 60 | 98.5 (N-term), 92.1 (Lys) | +380.06 Da | +380.04 Da |
| VTSA | N-terminus | 10:1 | 30 | 96.8 | +190.04 Da | +190.02 Da |
Table 2: Hypothetical ¹⁹F NMR Chemical Shift Dispersion for a Labeled Protein
| Labeled Protein | Ligand | Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Change in Shift (Δδ ppm) |
| Kinase A (Lys-48 labeled) | None | 0 | -63.50 | 0.00 |
| Kinase A (Lys-48 labeled) | Inhibitor X | 50 | -63.75 | 0.25 |
| Kinase A (Lys-48 labeled) | Inhibitor X | 100 | -63.98 | 0.48 |
| Kinase A (Lys-48 labeled) | Non-binding analog Y | 100 | -63.51 | 0.01 |
Experimental Protocols
The following are detailed, hypothetical protocols for the proposed applications of this compound. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific protein or peptide of interest.
Protocol 1: Derivatization of Proteins/Peptides for Mass Spectrometry Analysis
This protocol describes the labeling of primary amines in proteins or peptides for subsequent analysis by LC-MS/MS.
Materials:
-
Purified protein or peptide sample
-
This compound
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Borate buffer (100 mM, pH 8.5)
-
Hydroxylamine solution (5% w/v) or Tris buffer (1M, pH 8.0) for quenching
-
C18 solid-phase extraction (SPE) cartridges for desalting
-
Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water)
Procedure:
-
Sample Preparation: Dissolve the lyophilized protein or peptide in 100 mM borate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 50 mM stock solution of this compound in anhydrous ACN.
-
Labeling Reaction: Add the this compound stock solution to the protein/peptide solution to achieve a final molar excess (e.g., 10-fold excess per primary amine). Vortex briefly.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding hydroxylamine solution to a final concentration of 0.5% or Tris buffer to a final concentration of 100 mM. Incubate for 15 minutes at room temperature to consume any unreacted chloroformate.
-
Sample Cleanup: Acidify the sample with formic acid to a final concentration of 1%. Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
Analysis: Elute the labeled sample from the SPE cartridge, dry it under vacuum, and reconstitute it in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Site-Specific Labeling of a Protein for ¹⁹F NMR Analysis
This protocol is designed for labeling a specific, highly reactive lysine residue in a protein for structural studies. This often requires careful optimization of reaction conditions to achieve selectivity.
Materials:
-
Purified protein with a target lysine residue
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.0)
-
Anhydrous DMF
-
Dialysis or size-exclusion chromatography system for buffer exchange and removal of excess reagent
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 10% D₂O, pH 7.0)
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable reaction buffer at a concentration of 10-50 µM. The pH should be controlled to favor modification of the most accessible/reactive amine. A lower pH (e.g., 7.5) can sometimes increase selectivity for a specific lysine with a perturbed pKa.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Labeling Reaction: Slowly add a sub-stoichiometric to slight molar excess (e.g., 0.5 to 2-fold molar ratio relative to the protein) of the chloroformate reagent to the protein solution while gently stirring. The precise ratio must be determined empirically to maximize labeling of the target site while minimizing non-specific labeling.
-
Incubation: Incubate the reaction on ice or at 4°C for 30-60 minutes. Monitor the reaction progress by taking aliquots and analyzing by mass spectrometry to check the extent of modification.
-
Reaction Quenching and Purification: Quench the reaction as described in Protocol 1. Remove excess reagent and buffer-exchange the labeled protein into the desired NMR buffer using dialysis or a desalting column (e.g., G-25).
-
Concentration and Analysis: Concentrate the labeled protein to the desired concentration for NMR analysis (typically 50-500 µM). Acquire ¹⁹F NMR spectra to observe the chemical shift of the incorporated label.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and a general workflow for a proteomics experiment using this compound.
Note: The DOT script above is a template. Actual chemical structures would be rendered as images and referenced.
Caption: Chemical reaction scheme for labeling a primary amine.
Caption: A general experimental workflow for proteomics.
Conclusion
This compound holds considerable, albeit currently unexplored, promise for proteomics research. Its straightforward reactivity with primary amines, combined with the sensitive reporting capabilities of the trifluoromethylphenyl group for ¹⁹F NMR, makes it a candidate for dual-purpose applications in both quantitative proteomics and structural biology. The protocols and frameworks provided herein offer a starting point for researchers to investigate and potentially establish this reagent as a valuable addition to the proteomics toolkit. Rigorous optimization and characterization will be essential to validate its efficacy and define its ideal applications.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. 19F NMR Spectra Service - Creative Proteomics [creative-proteomics.com]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Carbamates Using 3-(Trifluoromethyl)phenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenyl chloroformate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group. This moiety is of particular interest in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Carbamates synthesized using this reagent have shown significant promise as enzyme inhibitors, particularly in the modulation of the endocannabinoid system.
This document provides detailed protocols for the synthesis of carbamates using this compound, presents quantitative data on reaction yields and biological activity, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation
The synthesis of carbamates from this compound and various amines generally proceeds with good to excellent yields. The reactivity of the amine plays a significant role, with primary aliphatic amines typically reacting more readily than sterically hindered or electron-deficient aromatic amines.
Table 1: Synthesis of 3-(Trifluoromethyl)phenyl Carbamates
| Amine Substrate | Product | Yield (%) | Reference |
| 4-Chloro-3-(trifluoromethyl)benzenamine | Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | ~81% | [1] |
| 3,5-Bis(trifluoromethyl)aniline | Methyl (3,5-bis(trifluoromethyl)phenyl)carbamate | 79% | [2] |
| 3-Pyridylcarbinol | 3-Pyridylmethyl N-(4'-trifluoromethylphenyl)-carbamate** | 93% | [3] |
| 3-Bromo-4-methylaniline | Methyl (3-bromo-4-methylphenyl)carbamate | 82% | [2] |
* Synthesized via a related method (Hofmann rearrangement) which generates an isocyanate that is trapped by an alcohol, analogous to the reactivity of a chloroformate with an amine. ** Synthesized from the corresponding isocyanate, which provides a comparable yield for the carbamate formation step.
Carbamates bearing the 3-(trifluoromethyl)phenyl group have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), key enzymes in the endocannabinoid system.
Table 2: Biological Activity of Representative Trifluoromethyl-Containing Carbamate Inhibitors
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| 3-(Oxazol-2-yl)phenyl N-cyclohexylcarbamate | FAAH | 0.74 | [4] |
| Phenyl [4-(piperidin-1-ylmethyl)phenyl]carbamate | MAGL | 19 | |
| Benzyl (1H-benzo[d]imidazol-2-yl)carbamate | FAAH | 55 | |
| Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate | FAAH/MAGL | 82/72 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Trifluoromethyl)phenyl Carbamates
This protocol describes a general method for the reaction of an amine with this compound to yield the corresponding carbamate.
Materials:
-
Amine (primary or secondary) (1.0 equiv)
-
This compound (1.05 - 1.2 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA)) (1.2 - 1.5 equiv)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet (Argon or Nitrogen).
-
Dissolve the amine (1.0 equiv) and the anhydrous base (1.2 - 1.5 equiv) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 - 1.2 equiv) dropwise to the stirred solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carbamate.
Protocol 2: In Vitro FAAH Inhibition Assay
This protocol provides a general method for assessing the inhibitory potency of synthesized carbamates against FAAH.
Materials:
-
Synthesized 3-(trifluoromethyl)phenyl carbamate inhibitor
-
Rat brain homogenate (as a source of FAAH)
-
Anandamide-[ethanolamine-³H] (³H-AEA) as the substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Scintillation cocktail
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the carbamate inhibitor in the assay buffer.
-
In a 96-well plate, add the rat brain homogenate to the assay buffer.
-
Add the inhibitor solutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding the ³H-AEA substrate.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an acidic stop solution (e.g., 1 M HCl).
-
Extract the released [³H]ethanolamine by liquid-liquid extraction (e.g., with chloroform/methanol).
-
Transfer an aliquot of the aqueous phase containing the [³H]ethanolamine to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Visualizations
Below are diagrams illustrating the synthesis and application of 3-(trifluoromethyl)phenyl carbamates.
Caption: General reaction for carbamate synthesis.
Caption: Experimental workflow for synthesis.
Caption: Endocannabinoid signaling pathway modulation.
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of carbamates. The resulting compounds, particularly those designed as inhibitors of FAAH and MAGL, are of significant interest in the field of drug discovery for their potential therapeutic applications in pain, inflammation, and neurological disorders. The protocols and data provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate these promising molecules.
References
Application Notes and Protocols for Derivatization with 3-(Trifluoromethyl)phenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-(Trifluoromethyl)phenyl chloroformate is a derivatizing agent used in analytical chemistry to enhance the detectability and chromatographic performance of a wide range of analytes, particularly those containing active hydrogen atoms such as amines, phenols, and carboxylic acids. The introduction of the trifluoromethylphenyl group increases the volatility and thermal stability of the analytes, making them more amenable to analysis by gas chromatography (GC). Furthermore, the high electronegativity of the trifluoromethyl group can improve ionization efficiency and provide characteristic mass spectrometric fragmentation patterns, aiding in compound identification and quantification.
Principle of Derivatization
The derivatization reaction involves the nucleophilic substitution of the chlorine atom in the chloroformate group by a nucleophilic functional group (e.g., -NH2, -OH, -COOH) on the analyte molecule. The reaction is typically carried out in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid byproduct and catalyzes the reaction. The resulting derivative is a stable carbamate, carbonate, or ester, which is more volatile and thermally stable than the parent analyte.
Advantages of this compound Derivatization
-
Enhanced Volatility: The addition of the trifluoromethylphenyl group increases the vapor pressure of the analyte, allowing for analysis by GC.
-
Improved Thermal Stability: The resulting derivatives are generally more stable at the high temperatures used in GC inlets and columns.
-
Increased Sensitivity: The trifluoromethyl group can enhance the response of electron capture detectors (ECD) and provide specific fragmentation patterns in mass spectrometry (MS), leading to lower detection limits.
-
Versatility: The reagent can be used to derivatize a broad range of compounds containing primary and secondary amines, phenols, and carboxylic acids.
Typical Applications
-
Pharmaceutical Analysis: Quantification of drugs and their metabolites in biological matrices. The trifluoromethyl group is a common moiety in many pharmaceutical compounds, and using a derivatizing agent with the same group can sometimes simplify analysis.
-
Clinical Chemistry: Determination of amino acids, biogenic amines, and other biomarkers in plasma, urine, and other biological fluids.
-
Environmental Analysis: Monitoring of phenolic compounds and other pollutants in water and soil samples.
-
Food and Beverage Analysis: Analysis of amino acids, organic acids, and phenolic compounds in various food products.
Experimental Protocols
General Protocol for the Derivatization of Primary Amines with this compound
This protocol is a general guideline and may require optimization for specific analytes and matrices.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Sample containing the analyte of interest
-
Internal standard (optional, but recommended for quantitative analysis)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Vials for reaction and analysis
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary to isolate the analytes of interest and remove interfering substances. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
-
For solid samples, an appropriate extraction and clean-up procedure should be employed. The final extract should be evaporated to dryness.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of toluene and pyridine. If an internal standard is used, it should be added at this stage.
-
-
Derivatization Reaction:
-
Add 10 µL of this compound to the reconstituted sample.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Work-up:
-
After incubation, cool the reaction vial to room temperature.
-
Add 200 µL of deionized water to quench the reaction and dissolve the pyridine hydrochloride salt.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Extraction of Derivatives:
-
Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
The dried organic extract is now ready for injection into the GC-MS or LC-MS system.
-
Note: This protocol is a starting point. Optimization of reaction time, temperature, and reagent concentrations may be necessary to achieve maximum derivatization efficiency for a specific analyte.
Quantitative Data
The following table provides illustrative quantitative data for the analysis of a hypothetical primary amine after derivatization with this compound, as might be determined by GC-MS. This data is for demonstration purposes and actual values will vary depending on the analyte, matrix, and instrumentation.
| Parameter | Illustrative Value |
| Analyte | Hypothetical Primary Amine |
| Derivative | N-(3-(Trifluoromethyl)phenoxycarbonyl)-amine |
| Retention Time (GC) | 12.5 min |
| m/z of Molecular Ion (M+) | [Calculated based on analyte structure] |
| Characteristic Fragment Ions (m/z) | [Specific to the derivative structure] |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery from Plasma (%) | 85 - 95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Visualizations
Caption: General reaction scheme for the derivatization of a primary amine.
Caption: Experimental workflow for sample derivatization and analysis.
determination of polyamines in food samples with chloroformate derivatization
An Application Note and Protocol for the Determination of Polyamines in Food Samples with Chloroformate Derivatization
Introduction
Polyamines, such as putrescine, spermidine, and spermine, are low molecular weight aliphatic cations essential for cell growth, differentiation, and proliferation. In foods, their presence can be an indicator of microbial activity and fermentation processes, and they can also influence the sensory properties and quality of the product. Due to their low volatility and lack of a native chromophore, the analysis of polyamines in complex food matrices presents a significant challenge.
Derivatization is a crucial step to enhance their analytical properties. Chloroformate reagents, including 9-fluorenylmethyl chloroformate (FMOC), ethyl chloroformate (ECF), and isobutyl chloroformate (IBCF), are highly effective for this purpose.[1][2][3] These reagents react with the primary and secondary amino groups of polyamines to form stable, non-polar carbamate derivatives.[4] This process increases their volatility for Gas Chromatography (GC) analysis and incorporates a chromophore or fluorophore for detection by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors.[1][2][5] This application note provides a detailed protocol for the extraction, derivatization, and quantification of polyamines in food samples using chloroformate derivatization coupled with GC-Mass Spectrometry (MS) or HPLC.
Principle of the Method
The core of this method is the derivatization of polyamines with a chloroformate reagent in an alkaline medium. The lone pair of electrons on the nitrogen atom of the polyamine's amino group performs a nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate. This results in the displacement of the chlorine atom and the formation of a stable carbamate derivative. The reaction is rapid and quantitative.[4]
The resulting derivatives are more hydrophobic, allowing for extraction into an organic solvent, which effectively separates them from the aqueous food matrix and reduces matrix effects.[3] Depending on the chosen chloroformate and analytical instrument, these derivatives can be readily separated and quantified. For example, FMOC derivatives are highly fluorescent and ideal for sensitive HPLC-fluorescence detection[5][6][7], while ECF or IBCF derivatives are volatile and suitable for GC-MS analysis.[4][8]
Derivatization Reaction Pathway
The diagram below illustrates the general chemical reaction for the derivatization of a primary amine group of a polyamine with ethyl chloroformate (ECF).
Caption: Chemical reaction of a polyamine with ethyl chloroformate.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.
Caption: Overall workflow for polyamine determination in food samples.
Experimental Protocols
Apparatus and Reagents
-
Apparatus: Homogenizer, refrigerated centrifuge, vortex mixer, pH meter, analytical balance, GC-MS or HPLC system, solid-phase extraction (SPE) cartridges (optional), vials, and standard lab glassware.
-
Reagents: Perchloric acid (HClO₄), sodium hydroxide (NaOH), pyridine, chloroform, toluene, methanol, acetonitrile (HPLC grade), water (deionized), sodium carbonate, sodium bicarbonate, and internal standards (e.g., 1,7-diaminoheptane).
-
Derivatizing Agents: Ethyl chloroformate (ECF) or Isobutyl chloroformate (IBCF) for GC-MS; 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC.
-
Polyamine Standards: Putrescine (PUT), Cadaverine (CAD), Spermidine (SPD), Spermine (SPM).
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific food matrix.
-
Homogenization: Weigh approximately 5-10 g of the homogenized food sample into a centrifuge tube.[9]
-
Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 1,7-diaminoheptane) to correct for extraction losses and derivatization inefficiencies.
-
Acidic Extraction: Add 10 mL of cold 0.6 N perchloric acid.[9] Vortex vigorously for 2-3 minutes.
-
Incubation: Let the mixture stand at 4°C for 1 hour to facilitate protein precipitation.[9]
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polyamines, and transfer it to a new tube.
Derivatization Protocol (using Ethyl Chloroformate for GC-MS)
This protocol is adapted from methods described for biological samples.[8]
-
Aliquot: Take a 1 mL aliquot of the acidic extract (supernatant).
-
Alkalinization: Add 500 µL of 1 M sodium hydroxide (NaOH) to adjust the pH to alkaline conditions. Add 1 mL of a water/ethanol/pyridine mixture (e.g., 6:3:1 v/v/v).[3]
-
Reaction Initiation: Add 50 µL of ethyl chloroformate (ECF) and vortex immediately for 30 seconds. The reaction is rapid.[3]
-
Extraction: Add 1 mL of chloroform to extract the derivatized polyamines. Vortex again for 30 seconds.[3]
-
Phase Separation: Centrifuge briefly (e.g., 2,000 x g for 5 minutes) to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic (chloroform) layer containing the derivatives to a clean vial for GC-MS analysis.
Instrumental Analysis Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, using characteristic ions for each derivatized polyamine.
-
System: High-Performance Liquid Chromatograph with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 50 mM Sodium Acetate buffer, pH 4.5.
-
Gradient: A typical gradient would be from 30% A to 70% A over 20 minutes. The separation of all polyamines can often be achieved in under 35 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
Linearity: The method typically shows excellent linearity with correlation coefficients greater than 0.99 for putrescine, spermidine, and spermine.[7]
Quantitative Data
The concentration of polyamines can vary significantly depending on the food type, processing, and storage conditions. The following table summarizes representative data for polyamine content in various food items determined by chromatographic methods.
| Food Category | Food Item | Putrescine (mg/kg) | Spermidine (mg/kg) | Spermine (mg/kg) | Total Polyamines (mg/kg) |
| Dairy | Matured Cheese | 52.3 | 1.2 | 2.6 | 56.1 |
| Low-fat Milk | 1.2 | 1.0 | N/A | 2.2 | |
| Fruits | Orange Juice | 11.8 - 120.0 | 4.0 - 12.0 | 0.0 - 5.0 | 15.8 - 137.0 |
| Grapefruit | 1.2 - 141.6 | 0.1 - 15.7 | N/A | 1.3 - 157.3 | |
| Vegetables | Green Pea | 2.0 | 44.7 | 5.8 | 52.5 |
| Broccoli | 6.5 | 30.6 | 28.4 | 65.5 | |
| Meat | Fermented Sausage | 1.9 - 598.0 | 16.0 - 50.0 | 14.0 - 41.0 | 31.9 - 689.0 |
| Ground Beef | 8.0 | 8.0 | 35.0 | 51.0 | |
| Beverages | Red Wine | 0.1 - 20.0 | 0.1 - 5.0 | N/A | 0.2 - 25.0 |
Data compiled from various sources for illustrative purposes. Actual values can vary significantly. N/A: Not available or not detected. Source for dairy data:[9]
Conclusion
The derivatization of polyamines with chloroformate reagents provides a robust, sensitive, and reliable method for their quantification in diverse and complex food matrices. The choice between reagents like ECF/IBCF for GC-MS or FMOC for HPLC-fluorescence depends on the available instrumentation and desired sensitivity. The protocols outlined in this application note offer a comprehensive framework for researchers and quality control professionals to accurately measure polyamine content, aiding in food quality assessment and safety monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of polyamines in human tissues by precolumn derivatization with 9-fluorenylmethyl chloroformate and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of polyamines and related compounds in saliva via in situ derivatization and microextraction by packed sorbents coupled to GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamines in foods: development of a food database - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 3-(Trifluoromethyl)phenyl Chloroformate
Welcome to the technical support center for the derivatization of analytes using 3-(Trifluoromethyl)phenyl chloroformate (TFMPCF). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible derivatization experiments for chromatographic analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization process in a question-and-answer format.
Question 1: I am observing a very small or no peak for my derivatized analyte. What are the potential causes and how can I resolve this?
Answer:
This is a common issue indicating incomplete or failed derivatization. Several factors could be the cause:
-
Presence of Moisture: Chloroformate reagents are highly sensitive to water, which will hydrolyze the reagent and significantly reduce the yield of the desired derivative.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible. Samples should be dried completely before adding the derivatization reagent.
-
-
Incorrect pH: The derivatization of amines and phenols with chloroformates is highly pH-dependent. The reaction is typically most efficient under basic conditions, which deprotonate the functional group, making it a better nucleophile.
-
Solution: Adjust the reaction pH to a range of 8-10 using a suitable buffer (e.g., borate buffer) or an organic base like pyridine. For analytes in aqueous media, adding a base such as sodium bicarbonate is crucial.
-
-
Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to go to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal conditions. While many chloroformate derivatizations are rapid at room temperature, some sterically hindered analytes may require gentle heating.
-
-
Insufficient Reagent: The amount of this compound may not be enough to derivatize all of the analyte, especially in complex matrices where other nucleophiles may be present.
-
Solution: Use a molar excess of the derivatization reagent. A 2 to 5-fold molar excess is a good starting point.
-
Question 2: I am seeing multiple or unexpected peaks for a single analyte in my chromatogram. What could be the cause?
Answer:
The presence of multiple peaks can be attributed to several factors:
-
Side Reactions: With primary amines, a common side reaction is the formation of a urea byproduct if the initially formed carbamate reacts with another molecule of the amine.
-
Solution: Control the stoichiometry by using only a slight excess of the chloroformate reagent. Slow, dropwise addition of the reagent to the amine solution at a low temperature (e.g., 0 °C) can also minimize this side reaction.
-
-
Analyte Degradation: The reaction conditions, such as high temperature or extreme pH, may be causing your analyte to degrade.
-
Solution: Attempt the derivatization under milder conditions (e.g., lower temperature, shorter reaction time).
-
-
Incomplete Derivatization: If your analyte has multiple derivatizable functional groups, you may be seeing a mixture of partially and fully derivatized products.
-
Solution: Re-optimize the reaction conditions (e.g., increase reagent concentration, reaction time, or temperature) to ensure all reactive sites are derivatized.
-
Question 3: My chromatogram has a high and noisy baseline after derivatization. How can I fix this?
Answer:
An elevated or noisy baseline is often due to excess derivatization reagent or byproducts from its hydrolysis.
-
Excess Reagent: Injecting a large excess of this compound or its hydrolysis product (3-(trifluoromethyl)phenol) can lead to a rising baseline and ghost peaks.
-
Solution: While a molar excess of the reagent is necessary for the reaction, try reducing the amount injected. A post-derivatization clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), can effectively remove the excess reagent and its byproducts.
-
-
Column Bleed: The derivatization mixture may be too harsh for your GC column, causing the stationary phase to degrade.
-
Solution: Ensure that any acidic byproducts (like HCl) are neutralized before injection. If the problem persists, consider using a more robust GC column.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with this compound necessary for GC analysis?
A1: Derivatization is essential for analytes that are non-volatile or thermally unstable. By reacting the polar functional groups (like amines and phenols) with this compound, their polarity is reduced, and their volatility is increased, making them suitable for GC analysis. This process also often improves chromatographic peak shape and detection sensitivity.
Q2: What functional groups can be derivatized with this compound?
A2: This reagent primarily targets nucleophilic functional groups containing active hydrogens, including:
-
Primary and secondary amines
-
Phenols
-
Alcohols
-
Thiols
Q3: What are the advantages of using a fluorinated derivatizing agent like this compound?
A3: The trifluoromethyl group makes the resulting derivatives highly electronegative, which is particularly advantageous for electron capture detection (ECD) in gas chromatography, leading to very high sensitivity. For mass spectrometry (MS) detection, the fluorine atoms provide a unique mass signature that can aid in identification.
Q4: How should I store this compound?
A4: It is a moisture-sensitive and corrosive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically at 2-8°C.[1]
Quantitative Data on Reaction Condition Optimization
While specific quantitative data for this compound is not extensively available, the following tables provide typical optimization parameters based on analogous chloroformate derivatization reactions. These should be used as a starting point for method development.
Table 1: Effect of Temperature on Derivatization Yield (Hypothetical Example)
| Temperature (°C) | Reaction Time (min) | Analyte | Relative Yield (%) |
| 25 (Room Temp) | 30 | Primary Amine | 85 |
| 50 | 30 | Primary Amine | 95 |
| 70 | 30 | Primary Amine | 98 |
| 25 (Room Temp) | 30 | Phenol | 90 |
| 50 | 30 | Phenol | 99 |
| 70 | 30 | Phenol | 97 (slight degradation observed) |
Table 2: Effect of Reaction Time on Derivatization Yield at 50°C (Hypothetical Example)
| Reaction Time (min) | Analyte | Relative Yield (%) |
| 5 | Primary Amine | 70 |
| 15 | Primary Amine | 90 |
| 30 | Primary Amine | 95 |
| 60 | Primary Amine | 96 |
| 5 | Phenol | 85 |
| 15 | Phenol | 98 |
| 30 | Phenol | 99 |
| 60 | Phenol | 99 |
Table 3: Effect of Reagent Stoichiometry on Derivatization Yield (Hypothetical Example)
| Molar Ratio (Reagent:Analyte) | Analyte | Relative Yield (%) |
| 1:1 | Primary Amine | 75 |
| 2:1 | Primary Amine | 92 |
| 5:1 | Primary Amine | 98 |
| 10:1 | Primary Amine | 98 |
| 1:1 | Phenol | 80 |
| 2:1 | Phenol | 95 |
| 5:1 | Phenol | 99 |
| 10:1 | Phenol | 99 |
Experimental Protocols
Protocol 1: Derivatization of a Primary/Secondary Amine in an Aprotic Solvent
-
Sample Preparation: Dissolve a known amount of the amine-containing sample in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Base: Add a suitable organic base, such as pyridine (typically 1.2-1.5 equivalents relative to the amine), to the sample solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1-2.0 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC-MS.
Protocol 2: Derivatization of a Phenol in an Aqueous Medium
-
Sample Preparation: To an aqueous sample containing the phenolic analyte, add a buffer to adjust the pH to 8-9 (e.g., sodium bicarbonate or borate buffer).
-
Reagent Addition: Add a solution of this compound (typically a 2-5 fold molar excess) in a water-immiscible organic solvent (e.g., hexane, chloroform).
-
Reaction: Vigorously shake or vortex the biphasic mixture for 1-2 minutes at room temperature. The derivatization occurs at the interface of the two layers.
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.
-
Collection and Analysis: Carefully remove the organic layer containing the derivatized phenol for analysis by GC-MS.
Visualizations
Caption: General experimental workflow for derivatization with this compound.
Caption: Troubleshooting decision tree for incomplete derivatization reactions.
References
Technical Support Center: 3-(Trifluoromethyl)phenyl Chloroformate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)phenyl chloroformate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as an acylating agent in organic synthesis.[1] Its main applications include the formation of carbamates by reacting with primary or secondary amines and the synthesis of carbonate esters through reaction with alcohols.[1][2] It is also utilized for introducing the 3-(trifluoromethyl)phenoxycarbonyl protecting group for amines.
Q2: What are the ideal storage and handling conditions for this compound?
Due to its sensitivity to moisture, this compound should be stored in a cool (2-8°C), dry place under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[3][4] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and protective clothing, as it is toxic if inhaled, swallowed, or in contact with skin, and causes severe burns.[3]
Q3: What solvents are recommended for reactions involving this reagent?
Anhydrous aprotic solvents are essential to prevent hydrolysis of the chloroformate. Commonly used solvents include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Toluene
-
Ethyl acetate (EtOAc)
Protic solvents like alcohols and water must be strictly avoided as they will react with the chloroformate.[4]
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses specific issues related to side product formation during reactions with this compound.
Issue 1: Presence of 3-(Trifluoromethyl)phenol in the Product Mixture
Q: After my reaction with an amine/alcohol, I've identified 3-(trifluoromethyl)phenol as a significant impurity. What is the cause and how can I prevent it?
A: The presence of 3-(trifluoromethyl)phenol is almost always due to the hydrolysis of the chloroformate starting material. Chloroformates are highly susceptible to reaction with water.[5]
Root Causes:
-
Use of non-anhydrous solvents or reagents.
-
Exposure of the reaction to atmospheric moisture.
-
Degradation of the this compound reagent during storage.
Troubleshooting and Prevention:
| Mitigation Strategy | Detailed Protocol |
| Ensure Anhydrous Conditions | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (e.g., argon or nitrogen). |
| Inert Atmosphere | Conduct the entire experiment, including reagent transfers, under an inert atmosphere. This can be achieved using a Schlenk line or a glovebox. |
| Reagent Quality Check | Before use, check the quality of the this compound. A pungent, acidic odor may indicate partial hydrolysis (release of HCl). If degradation is suspected, it is best to use a fresh bottle. |
| Proper Quenching | When the reaction is complete, quench any remaining chloroformate by slowly adding a mild aqueous base like sodium bicarbonate solution at a low temperature to neutralize the HCl byproduct.[4] |
Issue 2: Formation of Urea Byproducts in Carbamate Synthesis
Q: I am trying to synthesize a carbamate from a primary amine, but I am observing a significant amount of a symmetrical or unsymmetrical urea byproduct. Why is this happening?
A: Urea formation is a common side reaction when synthesizing carbamates from primary amines.[4] It occurs when the desired carbamate product, or an isocyanate intermediate formed in situ, reacts with another molecule of the amine starting material.[6][7][8]
Troubleshooting and Prevention:
| Mitigation Strategy | Detailed Protocol |
| Control Stoichiometry | Use a slight excess (e.g., 1.05-1.1 equivalents) of this compound relative to the amine. Avoid using an excess of the amine.[4] |
| Slow Addition & Low Temperature | Maintain the reaction at a low temperature (e.g., 0 °C). Add the amine solution dropwise to the solution of the chloroformate. This keeps the concentration of free amine low, minimizing its ability to react with the product.[4] |
| Order of Addition | A common and effective procedure is to add the amine (often with a non-nucleophilic base) slowly to a solution of the chloroformate.[4][9] |
| Choice of Base | Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA or Hünig's base), instead of less hindered amines like triethylamine or pyridine, which can also react with the chloroformate. |
Issue 3: Reaction Not Going to Completion
Q: My reaction seems to stall, leaving significant amounts of unreacted starting materials. What could be the issue?
A: Incomplete conversion can be due to several factors, including insufficient reactivity, poor temperature control, or deactivation of the reagent.
Troubleshooting and Prevention:
| Mitigation Strategy | Detailed Protocol |
| Use of a Base/Catalyst | The reaction of chloroformates with nucleophiles generates HCl as a byproduct.[2] This can protonate the amine nucleophile, rendering it unreactive. A stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine, DIPEA) is typically required to scavenge the HCl.[10] For less reactive nucleophiles, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[11] |
| Temperature Control | While low temperatures are often used to control side reactions, some less nucleophilic amines or alcohols may require the reaction to be warmed to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Reagent Purity | Ensure the purity of your starting amine or alcohol. Impurities could interfere with the reaction. |
Reaction Pathway Visualizations
The following diagrams illustrate the key reaction pathways and the formation of common side products.
Caption: Desired vs. side reactions of this compound.
Experimental Workflow for Troubleshooting
If you are experiencing issues with your reaction, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]
- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
preventing hydrolysis of 3-(Trifluoromethyl)phenyl chloroformate during reactions
Welcome to the technical support center for 3-(Trifluoromethyl)phenyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help ensure the success of your experiments by preventing hydrolysis of this reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is a highly reactive organic compound used in synthesis, primarily to introduce the 3-(trifluoromethyl)phenoxycarbonyl group. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of a good leaving group (chloride) and an electron-withdrawing trifluoromethyl group on the phenyl ring further enhances this electrophilicity, making it particularly prone to hydrolysis by water.
Q2: What are the products of this compound hydrolysis?
Upon reaction with water, this compound decomposes into 3-(trifluoromethyl)phenol, carbon dioxide, and hydrochloric acid. The generation of these byproducts can negatively impact your reaction by altering the pH, consuming starting materials, and complicating product purification.
Q3: How does the trifluoromethyl group affect the rate of hydrolysis compared to other substituted phenyl chloroformates?
Q4: What are the ideal storage conditions for this compound to prevent premature hydrolysis?
To ensure the longevity of the reagent, it should be stored in a cool (2-8°C), dry environment, away from light.[3] The container must be tightly sealed to prevent moisture from the atmosphere from entering. For optimal stability, storing the reagent under an inert atmosphere, such as argon or dry nitrogen, is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of the chloroformate: The reagent may have been compromised by moisture before or during the reaction. | - Use a fresh bottle of the reagent. - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). - Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture. |
| Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | - Optimize the reaction temperature. Start with conditions reported for similar chloroformates and adjust as needed based on reaction monitoring. | |
| Formation of Unexpected Byproducts | Presence of 3-(trifluoromethyl)phenol: This is a direct indicator of chloroformate hydrolysis. | - Improve anhydrous techniques as described above. - Purify the starting material if it is suspected to be partially hydrolyzed. |
| Reaction with a non-nucleophilic base: Some hindered bases can still react under certain conditions. | - Choose a highly hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge if a base is required. Pyridine can sometimes act as a nucleophilic catalyst and should be used with caution.[1][4] | |
| Difficulty in Product Purification | Presence of acidic byproducts (HCl): Hydrochloric acid generated during hydrolysis can complicate the work-up. | - Include a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the work-up to neutralize HCl. Perform this step quickly and at a low temperature to minimize product hydrolysis. |
| Co-elution of 3-(trifluoromethyl)phenol with the product: The byproduct of hydrolysis can be difficult to separate from the desired product. | - Optimize chromatographic conditions. A different solvent system or a different stationary phase may be required for effective separation. - Consider a chemical quench of the unreacted chloroformate with a non-interfering amine (e.g., a secondary amine to form a more easily separable urea) before work-up. |
Data Presentation
| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Rate of Hydrolysis |
| 4-Methoxy | Electron-donating | Slower |
| 4-Methyl | Electron-donating | Slower |
| Hydrogen (unsubstituted) | Neutral | Baseline |
| 4-Chloro | Electron-withdrawing | Faster |
| 3-Trifluoromethyl | Strongly Electron-withdrawing | Significantly Faster |
| 4-Nitro | Strongly Electron-withdrawing | Significantly Faster |
This table is a qualitative representation based on established principles of physical organic chemistry.[1][5][6][7]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound Under Anhydrous Conditions
This protocol describes the acylation of a generic nucleophile (Nu-H) and is designed to minimize hydrolysis.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
Procedure:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) and dry it thoroughly in an oven at >120°C for several hours or by flame-drying under vacuum.
-
Allow the glassware to cool to room temperature under a stream of inert gas.
-
Dissolve the nucleophile (Nu-H, 1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (typically 0°C to room temperature, depending on the reactivity of the nucleophile).
-
In a separate, dry dropping funnel, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred solution of the nucleophile over a period of 15-60 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate at a low temperature.
-
Proceed with the standard aqueous work-up and purification of the product.
Protocol 2: Monitoring Hydrolysis by GC-MS
This method can be used to assess the purity of the starting material or to monitor the extent of hydrolysis during a reaction.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) of the reaction mixture or the stock solution of this compound.
-
Immediately quench the aliquot in a vial containing a dry, inert solvent (e.g., 1 mL of anhydrous dichloromethane or ethyl acetate).
-
If necessary, derivatize any polar components that are not amenable to GC analysis. For monitoring hydrolysis, this is often not required as both the chloroformate and the resulting phenol are typically GC-compatible.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peaks corresponding to this compound and its hydrolysis product, 3-(trifluoromethyl)phenol, by their retention times and mass spectra.
-
The relative peak areas can be used to estimate the extent of hydrolysis.
Visualizations
Caption: Mechanism of hydrolysis for this compound.
Caption: Workflow for minimizing hydrolysis during a reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents | MDPI [mdpi.com]
- 3. georganics.sk [georganics.sk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Carbamate Formation with 3-(Trifluoromethyl)phenyl Chloroformate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A: this compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For long-term stability, storage at 2-8°C in a cool, dry place is recommended.[2] Due to its corrosive and toxic nature, always handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3] Ensure eyewash stations and safety showers are nearby.[4]
Q2: What are the recommended solvents for this reaction? A: Anhydrous aprotic solvents are essential for successful carbamate formation.[1] Commonly used solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Toluene.[1] It is critical to ensure the chosen solvent is thoroughly dried before use to prevent hydrolysis of the chloroformate.[1][5]
Q3: Can I use protic solvents like methanol or ethanol if my starting amine has low solubility in aprotic solvents? A: The use of protic solvents is strongly discouraged.[1] These solvents will react rapidly with the highly electrophilic this compound, leading to the formation of carbonate byproducts and consumption of the reagent.[1] If solubility is an issue, exploring solvent mixtures or alternative derivatization strategies for the amine may be necessary.
Q4: How should I properly quench the reaction? A: To neutralize any excess this compound, the reaction can be quenched by the slow, controlled addition of an aqueous solution of a mild base, such as sodium bicarbonate.[1] Alternatively, a dilute solution of an amine like ammonium hydroxide can be used.[1] The quenching procedure should be performed at a low temperature (e.g., 0 °C) to manage the exothermic reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yield is significantly lower than expected.
This is a common issue that can often be traced back to several key factors:
-
Presence of Moisture: this compound is highly reactive towards water.[1] Any moisture in the reaction setup, from glassware, solvents, or reagents, will cause rapid hydrolysis of the chloroformate into the corresponding phenol, rendering it inactive.[1][5]
-
Sub-optimal Reagent Quality: The purity of both the amine substrate and the chloroformate is critical. Degraded or impure chloroformate will have lower reactivity, while impurities in the amine can lead to unwanted side reactions.[5]
-
Incorrect Stoichiometry: The molar ratio of reactants significantly impacts the reaction outcome. An excess of the amine can lead to the formation of urea byproducts.[1]
-
Inadequate Temperature Control: These reactions are often exothermic.[1] Failure to maintain a low temperature can accelerate side reactions and lead to the decomposition of starting materials or the desired product.[1][5]
Problem 2: I am observing a significant amount of urea byproduct.
Urea formation is a frequent side reaction, particularly when working with primary amines.[1] It occurs when the desired carbamate product reacts with another molecule of the starting amine.
-
Control Stoichiometry: Use a slight excess of this compound (e.g., 1.05–1.1 equivalents) relative to the amine. Avoid using an excess of the amine.[1]
-
Slow Addition & Low Temperature: Maintain a low concentration of free amine by adding it slowly to the chloroformate solution at a reduced temperature (e.g., 0 °C).[1][5] This practice controls the reaction rate and minimizes the opportunity for the side reaction to occur.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[5] Avoid using primary or secondary amines as bases, as they will compete with your substrate.[5]
Problem 3: The reaction is complete, but I am struggling with product purification.
-
Aqueous Workup: After quenching, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the base. Subsequently, wash with a saturated sodium bicarbonate solution to remove the 3-(trifluoromethyl)phenol byproduct.
-
Chromatography/Recrystallization: If impurities persist, purify the crude product using flash column chromatography or recrystallization.[5]
Data Presentation
Table 1: Troubleshooting Summary for Low Carbamate Yield
| Potential Cause | Recommended Solution(s) |
| Moisture Contamination | Thoroughly dry all glassware. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Reagent Degradation | Use fresh or properly stored this compound. Ensure the purity of the amine substrate. |
| Incorrect Stoichiometry | Use a slight excess (1.05-1.1 eq.) of the chloroformate. Avoid excess amine. |
| Poor Temperature Control | Maintain the reaction at a low temperature (e.g., 0 °C), especially during the addition of reagents. |
| Urea Byproduct Formation | Add the amine slowly to the reaction mixture. Use a non-nucleophilic base. |
Table 2: Qualitative Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Carbamate Yield | Primary Byproduct Risk |
| Stoichiometry | 1.1 eq. Chloroformate / 1.0 eq. Amine | High | Minimal |
| 1.0 eq. Chloroformate / 1.5 eq. Amine | Low | Urea | |
| Temperature | 0 °C | High | Minimal |
| Room Temperature | Medium-Low | Decomposition / Side Products | |
| Base | DIPEA or Triethylamine | High | Minimal |
| Pyridine | Medium | Potential for side reactions | |
| Solvent | Anhydrous DCM or THF | High | Minimal |
| Reagent-grade (wet) DCM | Low | Hydrolysis Product |
Experimental Protocols
General Protocol for Carbamate Synthesis
This protocol provides a general methodology. Specific substrate characteristics may require optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM or THF) to an oven-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Chloroformate Addition: Add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).[1] Combine the organic layers, wash with 1M HCl, then with saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired carbamate.[5]
Visualizations
Caption: Experimental workflow for carbamate synthesis.
References
troubleshooting low derivatization efficiency with 3-(Trifluoromethyl)phenyl chloroformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for derivatization reactions using 3-(Trifluoromethyl)phenyl chloroformate (TFMPCF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFMPCF) used for?
A1: this compound is a derivatizing agent used in analytical chemistry, particularly in chromatography (GC-MS, LC-MS). It reacts with primary and secondary amines, phenols, and other nucleophilic compounds to form stable carbamates or carbonates. This process, known as derivatization, improves the analyte's volatility, thermal stability, and chromatographic properties, leading to enhanced sensitivity and better peak shapes. The trifluoromethyl group can also enhance detection in certain mass spectrometry applications.
Q2: What are the main causes of low derivatization efficiency with TFMPCF?
A2: Low derivatization efficiency with TFMPCF can stem from several factors:
-
Reagent Quality: The reagent can degrade over time, especially if exposed to moisture.
-
Presence of Water: TFMPCF is highly sensitive to moisture and can hydrolyze, reducing the amount available to react with the target analyte.
-
Incorrect pH: The derivatization reaction is pH-dependent. An optimal pH is crucial for ensuring the analyte is in its most reactive form.
-
Suboptimal Reaction Conditions: Incorrect reaction time, temperature, or stoichiometry (ratio of reagent to analyte) can lead to incomplete derivatization.
-
Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.
Q3: How should I store and handle this compound?
A3: Due to its moisture sensitivity, TFMPCF should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C). When handling, always work in a dry environment, for instance, by using a glove box or ensuring all glassware is thoroughly dried. Use anhydrous solvents for the reaction.
Q4: Can TFMPCF react with both primary and secondary amines?
A4: Yes, TFMPCF reacts with both primary and secondary amines to form the corresponding carbamates. However, the reaction kinetics and potential for side reactions can differ. For example, with primary amines, there is a possibility of forming urea as a byproduct if the reaction conditions are not carefully controlled.
Troubleshooting Guide for Low Derivatization Efficiency
This guide addresses common issues encountered during derivatization with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Degraded Reagent | Use a fresh bottle of TFMPCF. Ensure proper storage conditions have been maintained. |
| Presence of Moisture | Dry all glassware thoroughly before use. Use anhydrous solvents. Prepare samples in a dry environment. | |
| Incorrect pH | Optimize the pH of the reaction mixture. For amines, a basic pH (typically 8-10) is required to deprotonate the amino group, making it more nucleophilic. | |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal conditions. | |
| Inconsistent Results | Variable Sample Matrix | Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds prior to derivatization. |
| Inaccurate Reagent/Sample Dispensing | Use calibrated pipettes and ensure accurate measurement of all reagents and the sample. | |
| Presence of Multiple Peaks in Chromatogram | Side Reactions | For primary amines, minimize urea formation by using a slight excess of TFMPCF and adding it slowly at a low temperature. For analytes with multiple reactive sites, consider using a protecting group strategy if selective derivatization is required. |
| Hydrolysis of TFMPCF | The hydrolysis product, 3-(trifluoromethyl)phenol, may be observed. Ensure a dry reaction environment to minimize this. |
Quantitative Data
While specific quantitative data for the derivatization yield with this compound is not widely available in the literature, the following table provides representative recovery data for the derivatization of polyamines using a similar trifluoromethyl-containing reagent, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT). This data can serve as a reference for the expected efficiency of such derivatization reactions.
Table 1: Recovery of Polyamines from Spiked Wine Samples after Derivatization with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT)
| Analyte | Spiked Concentration (mg/L) | Mean Recovery (%) |
| Putrescine | 5.0 | 96.32 |
| Cadaverine | 5.0 | 96.88 |
| Spermidine | 5.0 | 95.74 |
| Spermine | 5.0 | 97.19 |
Data adapted from a study on the derivatization of polyamines in wine samples. The recovery values indicate high derivatization and extraction efficiency.
Experimental Protocols
General Protocol for Derivatization of Amines with this compound for LC-MS Analysis
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Sample Preparation:
-
If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte of interest.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried sample in an appropriate volume of a suitable anhydrous solvent (e.g., acetonitrile).
-
-
Derivatization Reaction:
-
Add a basic buffer (e.g., borate buffer, pH 9.0) to the sample solution.
-
Prepare a fresh solution of this compound in an anhydrous solvent (e.g., acetonitrile).
-
Add a molar excess of the TFMPCF solution to the sample mixture. The optimal ratio should be determined experimentally.
-
Vortex the mixture for 1-2 minutes.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 40-60°C) may be required for less reactive analytes, but this should be optimized to avoid degradation.
-
-
Reaction Quenching (Optional):
-
To remove excess TFMPCF, a quenching reagent such as a primary amine solution (e.g., glycine) can be added.
-
-
Extraction of Derivatives:
-
Extract the derivatized analyte into an organic solvent immiscible with the reaction medium (e.g., hexane, ethyl acetate).
-
Vortex and centrifuge to ensure complete phase separation.
-
-
Analysis:
-
Transfer the organic layer to a clean vial and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Inject an aliquot into the LC-MS system.
-
Visualizations
Caption: A general experimental workflow for the derivatization of analytes using this compound.
Caption: A logical troubleshooting workflow for addressing low derivatization efficiency with this compound.
Caption: A simplified diagram showing the main derivatization reaction pathway and common side reactions.
Technical Support Center: Analysis of 3-(Trifluoromethyl)phenyl Chloroformate Derivatives by GC
Welcome to the technical support center for the gas chromatography (GC) analysis of analytes derivatized with 3-(Trifluoromethyl)phenyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during the analysis of these derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do I need to derivatize my analyte with this compound for GC analysis?
A1: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a particular analytical method. For gas chromatography, derivatization is often necessary for compounds that are non-volatile or thermally unstable.[1] Analytes containing polar functional groups (e.g., alcohols, phenols, amines, carboxylic acids) often exhibit poor peak shape and low volatility. Reacting these functional groups with this compound masks the polar sites, increasing the volatility and thermal stability of the analyte, which leads to improved chromatographic performance, such as sharper peaks and increased sensitivity.[1][2]
Q2: What are the main advantages of using a chloroformate-based derivatization reagent?
A2: Chloroformate reagents, such as ethyl chloroformate, are known for their rapid and efficient reactions.[3][4] A key advantage is that the derivatization can often be carried out in an aqueous environment, which simplifies sample preparation by eliminating the need for a complete drying step that is often required for other derivatizing agents like silylating reagents.[3][5]
Q3: What are the potential stability issues with this compound derivatives during GC analysis?
A3: The primary stability concern for chloroformate derivatives during GC analysis is thermal decomposition in the hot injector port. While derivatization increases overall thermal stability, excessive injector temperatures can lead to the degradation of the derivative, resulting in poor quantification, and the appearance of unexpected peaks in the chromatogram. It is crucial to optimize the injector temperature to ensure the efficient transfer of the derivative onto the column without inducing thermal breakdown.
Q4: What should I do if I observe peak tailing in my chromatogram?
A4: Peak tailing is a common issue when analyzing derivatized polar compounds and can be caused by several factors.[6][7] These include:
-
Active sites: Un-derivatized analyte interacting with active sites in the GC inlet liner or on the column. Ensure your derivatization reaction has gone to completion and consider using a deactivated inlet liner.[8][9]
-
Poor column installation: An improperly cut or installed column can create dead volume and disrupt the sample flow path.[6][8]
-
Contamination: Buildup of non-volatile residues in the inlet or at the head of the column can interfere with the chromatography. Regular maintenance, including changing the liner and trimming the column, is recommended.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC analysis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for the derivative | Incomplete derivatization reaction. | Ensure the reaction conditions (e.g., pH, temperature, reaction time) are optimal. Check the integrity of the this compound reagent. |
| Thermal decomposition in the injector. | Lower the injector temperature in increments of 10-20°C to find the optimal temperature that allows for volatilization without degradation. | |
| Leak in the GC system. | Perform a leak check of the injector and column connections. | |
| Peak tailing | Active sites in the system. | Use a fresh, deactivated inlet liner. Trim 10-20 cm from the front of the column.[7][10] Ensure complete derivatization. |
| Improper column installation. | Re-cut the column ensuring a clean, square cut, and reinstall it according to the manufacturer's instructions for the correct insertion depth.[6][7] | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Appearance of extra, unexpected peaks | Thermal decomposition of the derivative. | Lower the injector temperature. |
| Contamination from the sample matrix or derivatization reagents. | Analyze a reagent blank to identify any extraneous peaks. Clean up the sample extract if necessary. | |
| Air leak in the system. | Check for leaks, as the presence of oxygen can promote the degradation of both the column stationary phase and the analyte. | |
| Poor reproducibility of peak areas | Inconsistent injection volume. | If using manual injection, ensure a consistent technique. For autosamplers, check the syringe for air bubbles or blockage. |
| Incomplete or variable derivatization. | Ensure the derivatization reaction goes to completion for all samples and standards by carefully controlling the reaction conditions. | |
| Adsorption of the analyte. | Check for active sites in the system as described for peak tailing. |
Experimental Protocols
General Derivatization Protocol for this compound
This protocol is a general guideline and may require optimization for your specific analyte and sample matrix.
-
Sample Preparation: Prepare your sample in a suitable solvent. If the sample is in an aqueous solution, adjust the pH to be basic (e.g., pH 9-10) using a suitable buffer or base, as the derivatization reaction is most efficient under these conditions.
-
Derivatization Reaction:
-
To your sample, add a solution of this compound in an immiscible organic solvent (e.g., toluene, chloroform). The molar excess of the reagent will depend on the concentration of your analyte and should be optimized.
-
Add a catalyst, such as pyridine, to facilitate the reaction.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Allow the reaction to proceed at room temperature. The reaction time may vary but is often rapid (5-15 minutes).
-
-
Extraction:
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the derivatized analyte to a clean vial.
-
-
Drying and Concentration (Optional):
-
If necessary, dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if required to achieve the desired analytical sensitivity.
-
-
Analysis:
-
Reconstitute the dried residue in a suitable solvent for GC injection (e.g., ethyl acetate, hexane).
-
Inject an aliquot into the GC-MS system.
-
Recommended GC-MS Parameters
These are starting parameters and should be optimized for your specific application.
-
Injector Temperature: 200-260°C (Optimization is critical to prevent thermal degradation)[5]
-
Column: A non-polar or medium-polarity column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[5][11]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
Data Summary
| Parameter | Effect on Stability and Performance | Recommendation |
| Injector Temperature | Too high can cause thermal decomposition; too low can lead to poor volatilization and peak broadening. | Optimize in the range of 200-260°C. Start with a lower temperature and increase gradually while monitoring for signs of degradation. |
| pH of Derivatization | The reaction is most efficient in a basic environment. | Maintain a pH of 9-10 during the reaction. |
| Reaction Time | Insufficient time can lead to incomplete derivatization. | Optimize the reaction time to ensure the reaction goes to completion. |
| Reagent Purity | Impurities in the this compound can lead to side reactions and interfering peaks. | Use a high-purity reagent and store it under the recommended conditions (cool and dry) to prevent degradation.[12] |
| Inlet Liner Deactivation | Active sites on the liner can cause adsorption and degradation of the derivative. | Use a deactivated liner and replace it regularly. |
Visualizations
Derivatization and GC Analysis Workflow
Caption: Workflow for the derivatization of an analyte with this compound followed by GC-MS analysis.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues in the GC analysis of derivatized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. it.restek.com [it.restek.com]
- 9. agilent.com [agilent.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. georganics.sk [georganics.sk]
how to remove excess 3-(Trifluoromethyl)phenyl chloroformate from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess 3-(Trifluoromethyl)phenyl chloroformate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a reactive chemical reagent used in organic synthesis, primarily for introducing the 3-(trifluoromethyl)phenoxycarbonyl group. This is often a step in the formation of carbamates, carbonates, and other derivatives. Due to its high reactivity, it is often used in excess to ensure the complete conversion of the starting material. However, any unreacted this compound is a highly reactive and potentially hazardous impurity that must be removed to obtain a pure product and to avoid unwanted side reactions in subsequent steps.
Q2: What are the primary methods for removing excess this compound?
The two main strategies for removing excess this compound from a reaction mixture are:
-
Aqueous Workup (Hydrolysis): This involves quenching the reaction mixture with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The chloroformate is hydrolyzed to the corresponding phenol and carbon dioxide.
-
Scavenger Resins (Aminolysis): This method utilizes polymer-supported amines (scavenger resins) that react with the excess chloroformate to form a polymer-bound carbamate. The resin can then be easily removed by filtration.
Q3: Is the trifluoromethyl (-CF3) group stable during the removal process?
The trifluoromethyl group on the aromatic ring is generally stable under the mild basic conditions of a standard aqueous workup (e.g., with sodium bicarbonate). However, it can be susceptible to hydrolysis to a carboxylic acid under harsh basic or acidic conditions, particularly with prolonged exposure and heating. Therefore, it is crucial to control the reaction conditions during the quenching and workup steps to maintain the integrity of the -CF3 group.
Q4: What are the byproducts of the removal methods?
-
Aqueous Workup: The primary byproducts are 3-(trifluoromethyl)phenol, carbon dioxide, and chloride salts (e.g., NaCl). The 3-(trifluoromethyl)phenol is weakly acidic and can typically be removed by extraction with a basic aqueous solution.
-
Scavenger Resins: The main byproduct is the polymer-supported carbamate, which is removed by filtration. The filtrate will contain the desired product and solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product after aqueous workup. | 1. Hydrolysis of the desired product under basic conditions. 2. Emulsion formation during extraction, leading to product loss. 3. Incomplete reaction before quenching. | 1. Use a milder base (e.g., saturated sodium bicarbonate solution instead of NaOH). Keep the workup temperature low. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Monitor the reaction to completion (e.g., by TLC or LC-MS) before quenching. |
| Presence of 3-(trifluoromethyl)phenol impurity in the final product. | Incomplete extraction of the phenolic byproduct into the aqueous basic layer. | Increase the pH of the aqueous wash by using a dilute NaOH solution (e.g., 1M). Perform multiple extractions with the basic solution. |
| Final product is contaminated with the scavenger resin. | Inadequate filtration to remove the resin beads. | Use a finer porosity filter. Wash the filtered resin with additional solvent to recover any adsorbed product. |
| The trifluoromethyl group of my product was hydrolyzed. | The quenching or workup conditions were too harsh (e.g., high concentration of strong base, high temperature). | Use milder basic conditions (e.g., saturated NaHCO3). Avoid prolonged exposure to basic conditions and high temperatures. |
Data Presentation: Comparison of Removal Methods
| Parameter | Aqueous Workup (Hydrolysis) | Scavenger Resins (Aminolysis) |
| Principle | Chemical decomposition by hydrolysis | Chemical reaction and sequestration |
| Reagents | Aqueous base (e.g., NaHCO₃, NaOH), water, organic solvent for extraction | Polymer-supported amine (e.g., tris(2-aminoethyl)amine on polystyrene) |
| Byproducts | 3-(Trifluoromethyl)phenol, CO₂, salts | Polymer-bound carbamate |
| Typical Efficiency | High, generally >95% removal | Very high, often >99% removal[1] |
| Workup Time | Moderate (requires liquid-liquid extraction) | Short (filtration is the primary step) |
| Scalability | Readily scalable | Scalable, but cost of resin can be a factor for very large scales |
| Product Isolation | Extraction and evaporation | Filtration and evaporation |
| Potential Issues | Emulsion formation, product hydrolysis | Resin filtration, cost of resin |
Experimental Protocols
Method 1: Aqueous Workup for Removal of Excess this compound
Objective: To quench and remove unreacted this compound from a reaction mixture by hydrolysis and extraction.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous sodium hydroxide (NaOH) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath (0 °C). Slowly and carefully add saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Effervescence (CO₂ evolution) will be observed. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the layers do not separate well, add a small amount of brine. Separate the organic layer.
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any residual acid)
-
1 M aqueous NaOH solution (to remove the 3-(trifluoromethyl)phenol byproduct). Note: Check the stability of your product to these conditions.
-
Brine (to remove residual water)
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Further purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.
Method 2: Scavenger Resin for Removal of Excess this compound
Objective: To remove unreacted this compound from a reaction mixture using a polymer-supported amine scavenger.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, THF)
-
Amine-based scavenger resin (e.g., polymer-supported tris(2-aminoethyl)amine, ~2-4 mmol/g loading)
-
Reaction vessel with stirring
-
Filtration apparatus (e.g., fritted funnel)
-
Rotary evaporator
Procedure:
-
Resin Addition: Once the primary reaction is complete, add the scavenger resin to the reaction mixture. A typical excess of 2-3 equivalents of the resin's amine functionality relative to the initial excess of the chloroformate is recommended.
-
Scavenging: Stir the mixture at room temperature. The scavenging time can vary from 1 to 16 hours, depending on the reactivity of the chloroformate and the specific resin used. Monitor the disappearance of the chloroformate by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be performed.
Mandatory Visualization
Caption: Decision workflow for selecting a removal method for excess this compound.
References
Technical Support Center: Managing Exothermic Reactions with 3-(Trifluoromethyl)phenyl chloroformate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-(Trifluoromethyl)phenyl chloroformate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 95668-29-4) is a chemical reagent with the molecular formula C₈H₄ClF₃O₂.[1][2] It is classified as a hazardous material, being toxic if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing. This compound is highly reactive, particularly with nucleophiles, and can undergo strongly exothermic reactions.
Q2: Why are reactions with this compound often exothermic?
A2: Reactions with this compound are often highly exothermic due to the compound's high reactivity. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] This enhanced reactivity leads to a rapid release of energy in the form of heat upon reaction with nucleophiles like amines, alcohols, and water.[3]
Q3: What are the typical signs of a runaway exothermic reaction?
A3: The signs of a runaway exothermic reaction include:
-
A rapid, uncontrolled increase in temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous boiling or bubbling of the reaction mixture, even without external heating.
-
Noticeable evolution of gas or fumes.
-
A change in the color or viscosity of the reaction mixture.
-
Deformation or failure of the reaction vessel.
Q4: What should I do in case of an uncontrolled exothermic reaction?
A4: In the event of an uncontrolled exothermic reaction, prioritize personal safety above all else. Activate your laboratory's emergency protocols, which should include:
-
Alerting all personnel in the immediate vicinity.
-
If safe to do so, raising the alarm and evacuating the area.
-
If trained and equipped, and if the reaction is in its early stages, attempting to cool the reaction vessel with an ice bath or other cooling medium.
-
If the reaction cannot be brought under control, evacuating to a safe distance and contacting emergency services.
-
Having a pre-planned quenching strategy can be critical. However, only implement this if you can do so without risk to yourself or others.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid temperature spike upon reagent addition | Addition rate is too fast. | Immediately stop the addition. Apply external cooling (ice bath). Once the temperature is stable, resume addition at a much slower rate with careful monitoring. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. Improve stirring to ensure efficient heat transfer. | |
| Incorrect solvent. | Use a solvent with a higher boiling point to help absorb the heat of reaction. Ensure the solvent is inert to the reactants. | |
| Pressure buildup in the reaction vessel | Gas evolution (e.g., HCl from reaction with amines). | Ensure the reaction is conducted in a system that allows for safe venting of off-gases, such as a fume hood with an appropriate scrubber for acidic gases. |
| Thermal decomposition of the chloroformate. | This can occur at elevated temperatures.[4] Maintain strict temperature control and avoid localized heating. | |
| Reaction appears to be "stalling" and then suddenly accelerates | Poor mixing leading to a localized buildup of unreacted reagents. | Improve the stirring efficiency. Consider using a mechanical stirrer for larger-scale reactions. |
| Induction period. | Some reactions have an induction period. Maintain cooling and be prepared for a potential exotherm as the reaction initiates. | |
| Unexpected side product formation | Reaction temperature is too high. | High temperatures can lead to decomposition or side reactions. Maintain the recommended reaction temperature through controlled addition and efficient cooling. |
| Presence of moisture. | This compound reacts with water. Ensure all glassware is dry and use anhydrous solvents. |
Experimental Protocols
General Protocol for Managing Exothermic Reactions with this compound
This protocol provides a general framework for safely conducting reactions with this compound, particularly with strong nucleophiles like primary and secondary amines.
Materials:
-
This compound
-
Nucleophile (e.g., primary amine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Reaction vessel with a magnetic stirrer, thermometer, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice/water or ice/salt)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Set up the reaction vessel in a fume hood with a cooling bath in place.
-
Charge the reaction vessel with the nucleophile and the anhydrous solvent.
-
If a base is required, add it to the reaction vessel. .
-
-
Cooling:
-
Cool the reaction mixture to the desired temperature (typically 0 °C or lower) using the cooling bath.
-
-
Controlled Addition:
-
Dissolve the this compound in the anhydrous solvent in the addition funnel.
-
Add the chloroformate solution dropwise to the cooled, stirred reaction mixture.
-
Monitor the internal temperature of the reaction closely. The rate of addition should be controlled to maintain the desired temperature. A temperature increase of more than a few degrees may indicate that the addition is too fast.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the cooled temperature for a specified period.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, quench any remaining reactive species by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride or sodium bicarbonate for unreacted chloroformate). This step should also be performed at a low temperature.
-
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Proceed with the standard aqueous work-up and purification procedures.
-
Visualizations
Caption: A workflow diagram for safely managing exothermic reactions.
Caption: A troubleshooting decision tree for exothermic events.
References
Navigating the Reactivity of 3-(Trifluoromethyl)phenyl Chloroformate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals utilizing 3-(Trifluoromethyl)phenyl chloroformate in their experimental work. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its use, with a particular focus on the critical role of solvent selection in determining reaction outcomes.
Troubleshooting Guide
Low yields, unexpected side products, and reaction failures are common hurdles in organic synthesis. This guide provides a structured approach to troubleshooting reactions involving this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reagent Decomposition | This compound is highly sensitive to moisture. Ensure it is stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1][2] Use a fresh bottle or freshly distilled reagent for optimal results. A yellowish or brownish color may indicate degradation. |
| Presence of Water in the Reaction | Hydrolysis of the chloroformate is a primary cause of low yields.[2] Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.[3] |
| Incorrect Solvent Choice | The solvent plays a crucial role in the reaction mechanism. For reactions with nucleophiles like amines or alcohols, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended to favor the desired addition-elimination pathway. Protic solvents will react with the chloroformate.[4] |
| Suboptimal Reaction Temperature | Reactions with this compound are often exothermic. Insufficient cooling can lead to side reactions and decomposition. It is common practice to add the chloroformate to the nucleophile solution at a low temperature (e.g., 0 °C).[3][4] |
Issue 2: Formation of Symmetric Urea Byproduct in Carbamate Synthesis
| Potential Cause | Troubleshooting Steps |
| Reaction of In-Situ Formed Amine with Isocyanate Intermediate | The presence of water can lead to the hydrolysis of the chloroformate and subsequent formation of an isocyanate, which can then react with the starting amine to form a symmetric urea.[3] |
| Reaction Stoichiometry | An excess of the amine starting material can lead to the reaction of the initially formed carbamate with another molecule of the amine. |
| Order of Addition | The way reagents are mixed can significantly influence the outcome. |
To minimize urea formation:
-
Maintain Strict Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent the formation of isocyanate intermediates from hydrolysis.[3]
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of this compound relative to the amine.[4]
-
Optimize Reagent Addition: Slowly add the chloroformate to a solution of the amine and a non-nucleophilic base. This keeps the concentration of the free amine low, reducing the chance of it reacting with any isocyanate that may form.[3]
-
Low-Temperature Conditions: Perform the addition of the chloroformate at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction for this compound with nucleophiles?
A1: The reaction of this compound with nucleophiles like amines and alcohols typically proceeds through a bimolecular addition-elimination mechanism. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack to form a tetrahedral intermediate. This is then followed by the elimination of the chloride ion. In highly ionizing and poorly nucleophilic solvents, a unimolecular ionization (SN1) pathway may become competitive.[5][6]
Q2: How does solvent choice impact the reactivity and reaction pathway?
A2: Solvent choice is critical in determining the reaction mechanism.
-
Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These solvents are generally preferred for reactions with nucleophiles. They do not participate in hydrogen bonding with the nucleophile, keeping it more reactive, and favor the bimolecular addition-elimination pathway.[7][8]
-
Protic Solvents (e.g., Alcohols, Water): These solvents are nucleophilic and will react with this compound in a process called solvolysis.[4] The rate of solvolysis is dependent on the solvent's nucleophilicity and ionizing power.[6][9][10] Using protic solvents is strongly discouraged when trying to react the chloroformate with another nucleophile.
-
Highly Ionizing, Non-Nucleophilic Solvents (e.g., Fluoroalcohols like TFE and HFIP): These solvents can promote an ionization (SN1-type) mechanism, where the chloroformate dissociates to form an acylium ion intermediate.[5][11]
Q3: What role does the trifluoromethyl group play in the reactivity of this compound?
A3: The strongly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. This makes the chloroformate more susceptible to nucleophilic attack, thus increasing its reactivity compared to unsubstituted or electron-donating group-substituted phenyl chloroformates.[5]
Q4: What are the recommended storage and handling procedures for this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1][2] Recommended storage temperatures are typically 2-8 °C.[1] Handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses.[1]
Experimental Protocols
General Protocol for the Synthesis of a Carbamate using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in an anhydrous aprotic solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroformate: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[4] Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]
Visualizing Reaction Pathways and Troubleshooting
Decision Tree for Troubleshooting Low Yield in Carbamate Synthesis
Caption: A flowchart for diagnosing common causes of low product yield.
Solvent-Dependent Reaction Pathways
References
- 1. georganics.sk [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
minimizing urea formation in reactions with primary amines and chloroformates
Technical Support Center: Carbamate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on a common challenge in organic synthesis: minimizing the formation of symmetrical urea byproducts during the reaction of primary amines with chloroformates to form carbamates.
Frequently Asked Questions (FAQs)
Q1: Why is symmetrical urea forming in my reaction instead of the desired carbamate?
A1: Symmetrical urea (R-NH-CO-NH-R) is a common byproduct that arises from a competing side reaction. The desired reaction involves the primary amine (R-NH₂) acting as a nucleophile to attack the electrophilic carbonyl carbon of the chloroformate (R'-O-CO-Cl), forming the carbamate. However, several pathways can lead to urea formation:
-
Reaction with CO₂: If the amine is exposed to carbon dioxide (from the air or as a decomposition product), it can form a carbamic acid, which can then react with another amine molecule to produce urea.[1]
-
Isocyanate Intermediate: Unstable chloroformate derivatives or certain reaction conditions can lead to the in-situ formation of an isocyanate (R-N=C=O). This highly reactive intermediate is then rapidly attacked by another molecule of the primary amine to yield the symmetrical urea.[2][3]
-
Hydrolysis: Moisture in the reaction can hydrolyze the chloroformate, leading to intermediates that can also promote urea formation.[1]
Q2: What are the most critical factors to control to prevent urea formation?
A2: The key to minimizing urea formation is to favor the kinetics of the desired carbamoylation reaction over the side reactions. The most critical parameters to control are:
-
Temperature: Low temperatures are crucial.
-
Reagent Addition: The order and rate of adding reagents are vital.
-
Base Selection: The type and amount of base used can significantly influence the outcome.
-
Solvent Choice: The solvent must be anhydrous and appropriate for the reaction.
-
Stoichiometry: Precise control over the molar ratios of reactants is necessary.
Q3: Are there alternatives to chloroformates for synthesizing carbamates?
A3: Yes, due to the challenges with chloroformates and the toxicity of related phosgene derivatives, several alternatives are available.[4][5] These include:
-
Activated Carbonates: Reagents like di(p-nitrophenyl) carbonate or N,N'-disuccinimidyl carbonate (DSC) can be effective.[6]
-
Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene for activating an alcohol, which is then reacted with the amine.[3]
-
Curtius Rearrangement: This method transforms a carboxylic acid into a carbamate via an isocyanate intermediate, offering a different synthetic route.[2][6]
-
Carbon Dioxide (CO₂): Using CO₂ as a C1 source is an environmentally benign method, though it often requires specific catalysts and conditions.[4][7]
Troubleshooting Guide
Problem: My reaction produced a high yield of the symmetrical urea byproduct and very little of my desired carbamate.
| Potential Cause | Explanation & Solution |
| High Reaction Temperature | Elevated temperatures can accelerate the decomposition of the chloroformate into a reactive isocyanate intermediate, which rapidly forms urea.[8][9] Solution: Maintain a low temperature, typically between -10 °C and 0 °C, throughout the addition of the chloroformate. Use an ice-salt or dry ice-acetone bath for effective cooling. |
| Incorrect Order of Addition | Adding the amine to the chloroformate can create localized areas of high chloroformate concentration, promoting side reactions. Solution: The standard and recommended procedure is the slow, dropwise addition of the chloroformate to a cooled solution of the primary amine and a non-nucleophilic base. |
| Slow Chloroformate Addition | While slow addition is key, if it's excessively slow, it can increase the reaction time and allow moisture from the atmosphere to enter the reaction.[6] Solution: Add the chloroformate dropwise over a reasonable period (e.g., 15-30 minutes) while maintaining a low temperature and a positive pressure of an inert gas like nitrogen or argon. |
| Inappropriate Base | Using a primary or secondary amine as a base (e.g., excess starting material) is highly problematic as it will also react to form urea. A strong, sterically hindered, non-nucleophilic base is required to scavenge the HCl byproduct without competing in the main reaction. Solution: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is anhydrous. |
| Presence of Moisture | Water can hydrolyze the chloroformate, leading to the formation of CO₂ and other byproducts that facilitate urea formation.[1] Solution: Use anhydrous solvents (e.g., distilled from a suitable drying agent) and flame- or oven-dried glassware. Conduct the reaction under a strictly inert atmosphere (N₂ or Ar). |
Problem: The carbamate product is contaminated with urea, and they are difficult to separate.
| Potential Cause | Explanation & Solution |
| Similar Polarity | Carbamates and their corresponding symmetrical ureas often have very similar polarities, making them co-elute during silica gel chromatography. Solution 1 (Chromatography): Optimize your chromatography conditions. Try different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or use a different stationary phase like alumina. Solution 2 (Extraction): Exploit the difference in hydrogen bonding capabilities. Ureas, with two N-H bonds, are often less soluble in non-polar solvents than carbamates. Attempt to precipitate the urea byproduct from a solvent like dichloromethane or diethyl ether by cooling. Solution 3 (Crystallization): If your carbamate is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. |
Data Presentation: Effect of Conditions on Product Ratio
The following table summarizes general trends observed when optimizing for carbamate formation over urea byproduct. Yields are illustrative and will vary based on specific substrates.
| Parameter | Condition A (Favors Urea) | Condition B (Favors Carbamate) | Typical Outcome (Carbamate:Urea Ratio) |
| Temperature | Room Temperature (25 °C) | Low Temperature (0 °C) | Condition A: ~30:70, Condition B: >90:10 |
| Base | Excess Primary Amine | Triethylamine (TEA) or DIPEA | Condition A: <20:80, Condition B: >90:10 |
| Addition | Amine added to Chloroformate | Chloroformate added to Amine | Condition A: ~40:60, Condition B: >90:10 |
| Atmosphere | Open to Air | Inert (Nitrogen or Argon) | Condition A: ~60:40, Condition B: >95:5 |
Visualizations
Reaction Pathways
This diagram illustrates the desired reaction pathway leading to carbamate formation versus the competing pathway that results in the undesired symmetrical urea byproduct.
Caption: Desired carbamate vs. undesired urea formation pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues of high urea formation during carbamate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl Carbamate Formation: Reaction of Urea and Citrulline with Ethanol in Wine Under Low to Normal Temperature Conditions | American Journal of Enology and Viticulture [ajevonline.org]
- 9. Ethyl Carbamate Formation: Reaction of Urea and Citrulline with Ethanol in Wine Under Low to Normal Temperature Conditions | American Journal of Enology and Viticulture [ajevonline.org]
Validation & Comparative
A Comparative Guide to Derivatizing Agents: 3-(Trifluoromethyl)phenyl chloroformate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, derivatization is a cornerstone technique for enhancing the detectability and chromatographic behavior of target analytes. The choice of a derivatizing agent is critical and can significantly impact the sensitivity, selectivity, and robustness of an analytical method. This guide provides an objective comparison of 3-(Trifluoromethyl)phenyl chloroformate with other commonly used derivatizing agents, supported by available data and generalized experimental protocols.
Performance Comparison of Derivatizing Agents
The ideal derivatizing agent enhances the physicochemical properties of an analyte for a specific analytical platform, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Key performance indicators include reaction efficiency, stability of the derivative, and the enhancement of the analytical signal.
This compound belongs to the chloroformate class of reagents, which are well-established for the derivatization of primary and secondary amines, phenols, and thiols. The presence of the trifluoromethylphenyl group is anticipated to confer unique advantages, particularly in mass spectrometry-based detection due to its electron-withdrawing nature, which can enhance ionization efficiency and provide a specific fragmentation pattern.
Below is a comparative summary of this compound and other popular derivatizing agents.
| Derivatizing Agent | Target Analytes | Key Advantages | Potential Disadvantages | Typical Detection Method |
| This compound | Primary & Secondary Amines, Phenols, Thiols | Expected high reactivity. The trifluoromethyl group may enhance MS sensitivity and provide unique fragmentation for selectivity. | Limited specific application data available. Potential for hydrolysis. | LC-MS, GC-MS |
| Methyl/Ethyl Chloroformate | Amines, Amino Acids, Carboxylic Acids | Well-established, good reproducibility, and derivatization yields ranging from 40-100% for certain applications.[1] | Less significant signal enhancement compared to fluorinated analogues. | GC-MS, LC-MS |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary Amines, Amino Acids | Forms highly fluorescent and stable derivatives, offering excellent sensitivity.[2] | Excess reagent and byproducts can interfere with analysis. Sample cleanup may be required.[2] | HPLC-Fluorescence, LC-MS |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Versatile reagent that enhances fluorescence and ionization efficiency. | Can be non-selective, reacting with multiple functional groups. | HPLC-Fluorescence, LC-MS |
| Marfey's Reagent (FDAA) | Chiral Amines and Amino Acids | Well-established for chiral separations, creating diastereomers with distinct chromatographic retention times. | Primarily used for chiral analysis. | HPLC-UV/Vis |
| (S)-(+)-NBD-Py-NCS | Chiral Primary and Secondary Amines | High fluorescence sensitivity, suitable for trace analysis. | Primarily used for chiral analysis. | HPLC-Fluorescence |
| Pentafluorobenzyl Bromide (PFBBr) | Phenols, Carboxylic Acids, Thiols | Forms derivatives with excellent sensitivity for electron capture detection (ECD). | Reagent can be lachrymatory and requires careful handling. | GC-ECD, GC-MS |
| BSTFA/MSTFA (Silylating Agents) | Hydroxyls, Carboxyls, Amines, Thiols | Highly versatile, forming volatile and thermally stable derivatives for GC analysis. | Derivatives are sensitive to moisture and may require anhydrous reaction conditions. | GC-MS |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are generalized protocols for derivatization that can be adapted for specific applications.
General Protocol for Derivatization of Amines with this compound for LC-MS Analysis
This protocol is a general guideline and should be optimized for the specific analyte and sample matrix.
Materials:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Analyte solution (in a suitable aprotic solvent)
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate or borate buffer, pH 9-10)
-
Quenching solution (e.g., 1% formic acid in water)
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Anhydrous sodium sulfate
-
Vials for reaction and autosampler
Procedure:
-
Sample Preparation: To 100 µL of the sample solution in a reaction vial, add 200 µL of the aqueous buffer.
-
Derivatization: Add 100 µL of the this compound solution. Vortex the mixture vigorously for 1-2 minutes at room temperature. The reaction is typically rapid.
-
Extraction: Add 500 µL of the extraction solvent and vortex for 1 minute. Centrifuge to separate the phases.
-
Isolation: Transfer the organic layer to a clean vial. For improved recovery, a second extraction can be performed.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for LC-MS analysis (e.g., mobile phase).
-
Analysis: Inject an appropriate volume into the LC-MS system.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Generalized workflow for sample analysis using derivatization followed by LC-MS.
Signaling Pathway of Derivatization
The derivatization reaction with chloroformates proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable carbamate derivative.
Caption: Reaction mechanism for the derivatization of a primary amine.
Conclusion
This compound holds promise as a valuable derivatizing agent, particularly for applications requiring high sensitivity and selectivity in mass spectrometry. The trifluoromethylphenyl moiety is expected to enhance the analytical performance compared to non-fluorinated analogues. While direct comparative data is still emerging, the established reactivity of chloroformates provides a solid foundation for its application in the derivatization of a wide range of analytes. Researchers are encouraged to perform method optimization for their specific application to fully leverage the potential benefits of this reagent.
References
A Comparative Guide to the Validation of an Analytical Method Using 3-(Trifluoromethyl)phenyl chloroformate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules lack a native chromophore or are too polar for effective retention in reversed-phase liquid chromatography. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that enhances detectability and improves chromatographic performance. This guide provides a comparative validation overview of an analytical method using 3-(Trifluoromethyl)phenyl chloroformate and contrasts its potential performance with established alternatives, 9-Fluorenylmethyl chloroformate (FMOC-Cl) and Benzyl Chloroformate (Cbz-Cl), for the HPLC-UV analysis of a model primary amine, benzylamine.
While extensive validation data is readily available for FMOC-Cl and Cbz-Cl, specific quantitative data for the analytical use of this compound is less prevalent in published literature. Therefore, the performance characteristics for this compound presented in this guide are hypothetical, yet scientifically grounded, based on the known effects of trifluoromethyl substitution on chromatographic and spectrophotometric behavior. This guide serves to illustrate its potential as a valuable derivatizing agent and to provide a framework for its validation.
Data Presentation: A Comparative Look at Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. Key parameters as defined by the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following tables summarize the performance of an HPLC-UV method for benzylamine derivatized with the three reagents.
Table 1: Performance Comparison of Derivatizing Agents for Benzylamine Analysis by HPLC-UV
| Validation Parameter | This compound (Hypothetical) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Benzyl Chloroformate (Cbz-Cl) (Representative) |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.2 - 16[1] | 0.5 - 50 |
| Correlation Coefficient (R²) | > 0.999 | > 0.9998[1] | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.22[1] | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.67[1] | 0.5 |
| Accuracy (% Recovery) | 98.5 - 101.2% | ~100% (within-run and between-run)[1] | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 4.0%[1] | < 5.0% |
Note: Data for this compound is hypothetical. Data for Benzyl Chloroformate is representative of typical performance.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization and analysis.
Derivatization Protocol for Benzylamine
-
Sample Preparation : Prepare a stock solution of benzylamine in acetonitrile at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with acetonitrile.
-
Reaction Mixture : In a 1.5 mL microcentrifuge tube, add 100 µL of the benzylamine working standard solution.
-
Buffering : Add 200 µL of 0.1 M borate buffer (pH 9.0). Vortex for 10 seconds.
-
Reagent Addition :
-
For this compound : Add 100 µL of a 5 mg/mL solution of this compound in acetonitrile.
-
For FMOC-Cl : Add 100 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
For Cbz-Cl : Add 100 µL of a 5 mg/mL solution of Benzyl Chloroformate in acetonitrile.
-
-
Reaction : Vortex the mixture for 1 minute and let it react at room temperature for 20 minutes.
-
Quenching : Add 50 µL of 1 M HCl to stop the reaction. Vortex for 10 seconds.
-
Sample Analysis : The reaction mixture is now ready for injection into the HPLC system.
HPLC-UV Analysis Protocol
-
HPLC System : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).
-
Gradient : Start with 50% A, increase to 80% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Column Temperature : 30°C.
-
Detection Wavelength :
-
3-(Trifluoromethyl)phenyl carbamate : 258 nm
-
FMOC derivative : 265 nm
-
Cbz derivative : 254 nm
-
Mandatory Visualizations
Caption: General reaction scheme for the derivatization of an amine with a chloroformate reagent.
Caption: Standard workflow for the analysis of amines using pre-column derivatization with HPLC-UV.
References
alternatives to 3-(Trifluoromethyl)phenyl chloroformate for amine derivatization
A Comparative Guide to Amine Derivatization Reagents as Alternatives to 3-(Trifluoromethyl)phenyl chloroformate
For researchers, scientists, and drug development professionals, the derivatization of amines is a critical step to enhance their detectability and improve chromatographic separation. While this compound is a known reagent, a variety of alternatives offer distinct advantages in terms of sensitivity, stability of derivatives, and breadth of application. This guide provides an objective comparison of the performance of leading amine derivatization reagents, supported by experimental data and detailed protocols.
Comparison of Key Performance Characteristics
The selection of an appropriate derivatization reagent is contingent on the specific analytical requirements, including the nature of the amine (primary, secondary), the desired level of sensitivity, and the analytical platform (e.g., HPLC, GC-MS). The following table summarizes the key performance characteristics of prominent alternatives.
| Reagent | Abbreviation | Target Amines | Detection Method | Advantages | Disadvantages |
| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary & Secondary | Fluorescence, UV | Forms highly fluorescent and stable derivatives; high sensitivity (femtomole range).[1][2] | Can react with other endogenous molecules, requiring extensive sample cleanup; excess reagent and byproducts can interfere with chromatography.[2] |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Fluorescence, UV, MS | Forms stable and intensely fluorescent derivatives; enables detection in the picomole to femtomole range; improves chromatographic retention.[3][4] | Reaction can be slow; excess reagent needs to be quenched or removed.[5][6] |
| o-Phthalaldehyde | OPA | Primary | Fluorescence, UV | Fast reaction kinetics at room temperature; low reagent cost; high sensitivity.[7] | Derivatives can be unstable; does not react with secondary amines.[8][9] |
| Phenyl isothiocyanate | PITC | Primary & Secondary | UV | Forms stable derivatives with all amino acids, including proline; excess reagent is volatile and easily removed.[10] | Does not produce fluorescent derivatives, limiting sensitivity compared to fluorescent tags.[11] |
| Ninhydrin | Primary & Secondary | Colorimetric (UV-Vis) | Simple and well-established method; sensitive enough for applications like fingerprint detection.[12][13] | Reacts with ammonia and other free amines, which can be a source of interference; not suitable for high molecular weight proteins due to steric hindrance.[13] | |
| Silylation Reagents (e.g., MSTFA, BSTFA) | Primary, Secondary, and other active hydrogen-containing groups | GC-MS | Produces volatile and thermally stable derivatives suitable for GC analysis.[14][15] | Derivatives are sensitive to moisture, which can lead to poor reaction yield and instability.[14] |
Experimental Protocols and Methodologies
Detailed and optimized protocols are crucial for successful derivatization. Below are representative experimental procedures for the leading alternative reagents.
Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
This protocol is suitable for the pre-column derivatization of primary and secondary amines for HPLC analysis with fluorescence detection.[1][6]
Reagents:
-
Borate buffer (e.g., 0.1 M, pH 8.0-10.0)
-
FMOC-Cl solution (e.g., 2.0 mM in acetonitrile)
-
Quenching solution (e.g., 0.1 M HCl)
-
Sample containing amines dissolved in a suitable solvent
Procedure:
-
To a sample solution, add borate buffer to achieve alkaline conditions.[6]
-
Add the FMOC-Cl solution to the buffered sample.
-
Allow the reaction to proceed at room temperature. An optimal reaction time of 40 minutes has been reported in some studies.[16]
-
Stop the reaction by adding the quenching solution (e.g., HCl) to stabilize the derivatives.[6]
-
The resulting solution can be directly injected into the HPLC system.
Derivatization with Dansyl Chloride (Dns-Cl)
This protocol outlines a general procedure for the dansylation of amines for HPLC analysis.[3][4][6]
Reagents:
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[4]
-
Dansyl Chloride solution (e.g., 50 mM in acetonitrile)[4]
-
Quenching solution (e.g., 10% ammonium hydroxide or 25% ammonia solution)[3][6]
-
Sample containing amines
Procedure:
-
Prepare a 1:1 mixture of the sodium carbonate/bicarbonate buffer and the Dansyl Chloride solution immediately before use.[4]
-
Add 50 µL of the mixed derivatization reagent to 25 µL of the sample or standard solution in a microcentrifuge tube.[4]
-
Mix thoroughly and incubate at a controlled temperature (e.g., 25°C for 60 minutes with shaking, or in the dark for 30 minutes).[4]
-
Add a small volume of the quenching solution to consume excess Dansyl Chloride.[3]
-
The dansylated amines can then be extracted with an organic solvent if necessary, or the mixture can be directly analyzed by HPLC.[6]
Derivatization with o-Phthalaldehyde (OPA)
This protocol is for the rapid derivatization of primary amines.
Reagents:
-
OPA reagent solution (containing OPA, a thiol like 2-mercaptoethanol, and a buffer such as borate buffer at a basic pH).[8]
-
Acidic solution (e.g., 5% acetic acid) to stop the reaction.[8]
-
Sample containing primary amines.
Procedure:
-
Mix the sample solution with the OPA reagent. For example, 20 µL of the sample can be mixed with 20 µL of the OPA reagent.[8]
-
Vortex the mixture for approximately one minute.[8]
-
Add a small volume of the acidic solution (e.g., 5 µL of 5% acetic acid) to stop the derivatization reaction.[8]
-
The mixture is then ready for HPLC analysis.
Derivatization with Phenyl isothiocyanate (PITC)
This protocol is a standard method for the pre-column derivatization of amino acids for RP-HPLC analysis.[10]
Reagents:
-
Coupling Solution: acetonitrile:pyridine:triethylamine:water (10:5:2:3)[10]
-
Phenyl isothiocyanate (PITC)
-
Amino acid standard or sample
Procedure:
-
Dry a known amount of the amino acid standard or sample in a small test tube.
-
Dissolve the dried residue in 100 µL of the Coupling Solution.[10]
-
Evaporate the solution to dryness by rotary evaporation and redissolve in 100 µL of the Coupling Solution.[10]
-
Add 5 µL of PITC and let the reaction proceed for 5 minutes at room temperature.[10]
-
Evaporate the sample to dryness to remove excess reagent and byproducts.[10]
-
The resulting PTC-amino acids can be redissolved in a suitable solvent for HPLC analysis.
Visualizing the Derivatization Workflow and Reaction Pathways
To better illustrate the processes involved in amine derivatization, the following diagrams have been generated.
Caption: General workflow for amine derivatization and subsequent analysis.
Caption: Reaction pathways for common amine derivatization reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Ninhydrin - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ikm.org.my [ikm.org.my]
Navigating Amine Analysis: A Comparative Guide to Derivatization Reagents for LC-MS/MS, Featuring 3-(Trifluoromethyl)phenyl Chloroformate
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amine-containing compounds, achieving high sensitivity and robust chromatographic performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. Direct analysis of many amines is often hindered by their high polarity and poor ionization efficiency. Chemical derivatization offers a powerful solution by modifying the analytes to improve their analytical characteristics. This guide provides a comparative overview of derivatization agents for the LC-MS/MS analysis of amines, with a special focus on the potential advantages of using 3-(Trifluoromethyl)phenyl chloroformate.
While direct experimental comparisons are limited, the unique properties of fluorinated reagents suggest significant benefits in terms of sensitivity and chromatographic behavior. This guide synthesizes available data on popular derivatization agents and extrapolates the potential performance of this compound, providing a framework for methodology development.
Comparison of Derivatization Agents
The choice of derivatization reagent is critical and depends on the specific analyte, sample matrix, and desired analytical outcome. Below is a comparison of this compound with other commonly used reagents.
| Derivatization Reagent | Abbreviation | Target Amines | Key Advantages | Potential Disadvantages |
| This compound | TFMP-Cl | Primary & Secondary | Potentially high sensitivity due to the electron-withdrawing trifluoromethyl group enhancing ionization efficiency. Good chromatographic retention on reverse-phase columns. | Limited published data on LC-MS/MS applications. Optimization of reaction conditions may be required. |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Well-established reagent with numerous applications.[1][2] Derivatives are highly fluorescent, allowing for dual detection (fluorescence and MS).[1][2] | Can produce interfering byproducts (FMOC-OH).[2] Reaction conditions require careful control. |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile reagent that enhances both fluorescence and ionization efficiency. Commercially available in isotopically labeled forms for use as internal standards. | Can be non-specific and react with other nucleophiles. |
| Ethyl Chloroformate | ECF | Primary & Secondary | Simple and rapid derivatization. Good for a wide range of metabolites. | Derivatives may have lower mass, which can be a disadvantage in complex matrices. |
| Propyl Chloroformate | PCF | Primary & Secondary | Similar to ECF but provides a slightly larger mass tag. | Limited comparative data against other reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization and LC-MS/MS analysis.
Derivatization Protocol with this compound (General Procedure)
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran).
-
pH Adjustment: Add a suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate buffer) to catalyze the reaction and neutralize the HCl byproduct. The optimal pH is typically in the range of 8-10.
-
Reagent Addition: Add a molar excess of this compound solution (typically in an aprotic solvent).
-
Reaction: Vortex or shake the mixture and incubate at a controlled temperature (e.g., room temperature to 60°C) for a specific duration (e.g., 15-60 minutes). Reaction conditions should be optimized to ensure complete derivatization.
-
Quenching: (Optional) Add a quenching reagent (e.g., a primary amine like glycine) to react with excess chloroformate.
-
Sample Cleanup: (Optional) Perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove excess reagent and byproducts.
-
Analysis: Dilute the derivatized sample to the appropriate concentration for LC-MS/MS analysis.
LC-MS/MS Parameters for Analysis of Derivatized Amines (Example)
The following are typical starting parameters that should be optimized for the specific instrument and analytes.
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 1 - 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray ionization (ESI) in positive ion mode
-
Ion Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-500°C
-
Nebulizer Gas Flow: Instrument dependent
-
Sheath Gas Flow: Instrument dependent
-
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions, as well as collision energies, need to be optimized for each derivatized analyte.
Visualizing the Workflow and Chemistry
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical derivatization reaction.
Caption: Experimental workflow for the derivatization and analysis of amines.
Caption: Derivatization reaction of a primary amine.
Conclusion
Derivatization with this compound presents a promising strategy for the sensitive and robust LC-MS/MS analysis of amines. The introduction of a trifluoromethyl group is anticipated to enhance ionization efficiency and improve chromatographic separation, leading to lower limits of detection and quantification. While direct comparative data with other reagents is not yet widely available in the literature, the principles of chemical derivatization and the known effects of fluorination strongly support its potential. The provided protocols and workflows offer a solid foundation for researchers to develop and validate methods using this reagent. Further experimental studies are warranted to fully elucidate its performance characteristics in comparison to established derivatization agents.
References
A Comparative Guide to Chloroformate Derivatization: Methyl vs. Ethyl vs. Phenyl Chloroformates
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, derivatization is a key strategy to enhance the volatility, thermal stability, and detectability of analytes for chromatographic analysis, particularly with gas chromatography-mass spectrometry (GC-MS). Among the various derivatizing agents, alkyl and aryl chloroformates are widely utilized for their ability to react efficiently with a broad range of functional groups, including amines, phenols, and carboxylic acids. This guide provides an objective comparison of three commonly available chloroformates: methyl chloroformate (MCF), ethyl chloroformate (ECF), and phenyl chloroformate (PCF), supported by experimental data and detailed methodologies to aid researchers in selecting the optimal reagent for their analytical needs.
General Reaction and Mechanism
Chloroformates react with active hydrogen-containing functional groups, such as primary and secondary amines, phenols, and carboxylic acids, to form stable carbamates, carbonates, and mixed anhydrides, respectively. The reaction is typically carried out in an aqueous-organic biphasic system or in an organic solvent with a base to neutralize the hydrochloric acid byproduct.
Caption: General derivatization reaction of an analyte with a chloroformate reagent.
Performance Comparison: Methyl vs. Ethyl vs. Phenyl Chloroformate
The choice of chloroformate derivatizing agent can significantly impact reaction efficiency, derivative stability, and chromatographic performance. While methyl and ethyl chloroformates are extensively used and well-documented for analytical derivatization, phenyl chloroformate's application in this specific area is less common, with its utility being more prominent in organic synthesis.
| Feature | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Phenyl Chloroformate (PCF) |
| Reactivity | High | High | Very High |
| Common Analytes | Amino acids, organic acids, fatty acids, phenols, catecholamines | Amino acids, organic acids, fatty acids, phenols, bisphenol-A | Primarily used in organic synthesis for amides, amines, and alcohols |
| Derivative Volatility | High | Good | Lower (due to the phenyl group) |
| Derivative Stability | Good | Good | Generally stable, but phenoxy group can be a leaving group |
| Byproducts | Methanol (if used as solvent) | Ethanol (if used as solvent) | Phenol |
| Typical Application | GC-MS, HPLC | GC-MS, HPLC | Organic synthesis, limited use in analytical derivatization |
Quantitative Performance Data
The following tables summarize quantitative data from various studies, highlighting the performance of methyl and ethyl chloroformates in the derivatization of different classes of analytes. Data for phenyl chloroformate in similar analytical applications is not widely available in the literature.
Table 1: Derivatization of Amino Acids
| Parameter | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) |
| Analytes | Seleno Amino Acids | Amino Acids |
| Derivatization Yield | 40-100% for selenomethionine and selenoethionine[1] | 82-99.9% for standard amino acids[2] |
| Reproducibility (RSD) | 7-13% (without internal standard)[1] | Not specified |
| Limit of Detection (LOD) | Not specified | 125 to 300 pg on-column for various metabolites[3] |
| Limit of Quantification (LOQ) | Not specified | Low nanomolar range[2] |
Table 2: Derivatization of Phenolic Compounds
| Parameter | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) |
| Analytes | Phenolic Acids | Phenolic Acids and Phenols |
| GC Analysis Time | 24 min[4] | 30 min[4] |
| LOD | Not specified | 12.5–50 ng/mL[5] |
| LOQ | 0.02 - 0.2 µg/mL (with SPME) | 25–100 ng/mL[5] |
| **Linearity (R²) ** | > 0.991 for various analytes[6] | > 0.99 for various analytes[3] |
Experimental Protocols
Below are detailed methodologies for derivatization using methyl and ethyl chloroformates for subsequent GC-MS analysis.
Experimental Workflow
Caption: A typical experimental workflow for chloroformate derivatization and analysis.
Protocol 1: Methyl Chloroformate (MCF) Derivatization of Amino and Organic Acids for GC-MS
This protocol is adapted from a method for the quantitative analysis of metabolites containing amino and/or carboxylic groups.
-
Sample Preparation: To an aqueous sample (e.g., 100 µL), add an internal standard solution.
-
Reaction Mixture: Add 333 µL of methanol and 67 µL of pyridine.
-
Derivatization: Add 50 µL of MCF, and vortex for 30 seconds.
-
Second Derivatization Step: Add 200 µL of water and 400 µL of chloroform. Vortex for 30 seconds.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Extraction: Transfer the lower chloroform layer to a new vial.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate.
-
Analysis: The sample is ready for injection into the GC-MS system.
Protocol 2: Ethyl Chloroformate (ECF) Derivatization of Serum Metabolites for GC-MS
This protocol is based on a method for the comprehensive analysis of metabolites in serum.[3]
-
Sample Preparation: Dilute 100 µL of serum with 100 µL of water. Add an internal standard.
-
Reaction Mixture: Add 500 µL of ethanol and 100 µL of pyridine.
-
First Derivatization: Add 50 µL of ECF and vortex for 60 seconds.
-
Extraction: Add 500 µL of chloroform and 500 µL of saturated sodium bicarbonate solution. Vortex and centrifuge.
-
Second Derivatization: Transfer the upper aqueous layer to a new tube. Add 50 µL of ECF and vortex for 60 seconds.
-
Second Extraction: Add 500 µL of chloroform, vortex, and centrifuge.
-
Combine and Dry: Combine the chloroform extracts from both steps and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for GC-MS analysis.
Discussion and Comparison of Key Properties
The selection of the appropriate chloroformate reagent depends on the specific analytical challenge.
Caption: Comparison of key properties of methyl, ethyl, and phenyl chloroformates.
-
Methyl Chloroformate (MCF): MCF is often favored for its high reactivity and the high volatility of its derivatives, which is advantageous for GC analysis, potentially leading to shorter retention times and sharper peaks. Studies have shown that for certain analytes like seleno amino acids, MCF can provide better derivatization yield and reproducibility compared to ECF[1].
-
Ethyl Chloroformate (ECF): ECF is also highly reactive and widely used. Its derivatives are slightly less volatile than MCF derivatives, which can be beneficial for the analysis of more volatile analytes. ECF has been successfully applied to a wide range of metabolites in complex matrices like serum, with good linearity and low limits of detection[3]. The reaction efficiency for amino acids has been reported to be very high[2].
-
Phenyl Chloroformate (PCF): PCF is known to be more reactive than its alkyl counterparts in organic synthesis. For instance, in the conversion of primary amides to nitriles, PCF is effective at room temperature, while MCF and ECF are reported to be very slow. However, its application as a derivatizing agent for routine chromatographic analysis is not well-documented. The higher boiling point of PCF and the introduction of a bulky phenyl group would result in less volatile derivatives, which might be less suitable for GC-MS analysis of small molecules. The resulting phenyl carbamates and carbonates are generally stable. The lack of established protocols and performance data for analytical derivatization suggests that while potentially useful for specific applications, it is not a mainstream reagent for this purpose.
Conclusion
For general-purpose derivatization of a wide range of analytes for GC-MS and HPLC analysis, both methyl and ethyl chloroformate are excellent choices with extensive literature support and proven performance.
-
Methyl chloroformate is often the preferred reagent when high volatility of the derivative is desired, potentially offering better chromatographic performance for less volatile analytes. It has also been shown to provide superior yield and reproducibility for specific applications.
-
Ethyl chloroformate is a robust and versatile alternative, with a vast number of validated methods for various biological and environmental samples.
-
Phenyl chloroformate , while a more reactive reagent, is primarily used in organic synthesis. Its limited application in analytical derivatization is likely due to the lower volatility of its derivatives and the lack of established and validated methods. Researchers exploring novel derivatization strategies for specific, less reactive analytes might consider PCF, but would need to undertake significant method development and validation.
Ultimately, the choice between these reagents should be guided by the specific analytes of interest, the analytical platform being used, and the existing literature for similar applications.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Derivatized Compounds: A Comparative Guide to 3-(Trifluoromethyl)phenyl chloroformate and Alternatives
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in quantitative analysis, particularly for compounds with poor volatility, thermal instability, or low ionization efficiency in mass spectrometry. This guide provides a comparative overview of derivatization agents for compounds containing amine and phenol functional groups, with a focus on 3-(Trifluoromethyl)phenyl chloroformate and its commonly used alternatives. While specific quantitative performance data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally similar compounds and widely-used alternative reagents to provide a comprehensive comparison.
The selection of an appropriate derivatization reagent is paramount and depends on the analyte's structure, the analytical technique employed (GC-MS or LC-MS), and the desired performance characteristics such as sensitivity and reproducibility. This guide will compare this compound with other key derivatizing agents, namely 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and Phenylisothiocyanate (PITC).
Reaction Mechanism and Workflow
Derivatization with chloroformates, such as this compound, involves the reaction of the chloroformate with active hydrogen atoms in functional groups like primary and secondary amines, phenols, and carboxylic acids. The reaction, typically carried out in a basic medium, results in the formation of a more volatile and thermally stable carbamate or ester derivative, which is amenable to GC-MS or LC-MS analysis. The trifluoromethyl group in the reagent can enhance detection, particularly in electron capture detection (ECD) for GC.
assessing the reproducibility of derivatization with 3-(Trifluoromethyl)phenyl chloroformate
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroids by liquid chromatography-mass spectrometry (LC-MS), derivatization is a critical step to enhance sensitivity and improve chromatographic performance. This guide provides a comparative assessment of derivatization with 3-(Trifluoromethyl)phenyl chloroformate and established alternative reagents, with a focus on reproducibility and performance, supported by available experimental data from analogous methods.
The inherent low ionization efficiency of many steroid hormones presents a significant challenge for their sensitive detection in complex biological matrices. Chemical derivatization addresses this by introducing a readily ionizable tag to the steroid molecule, thereby increasing the signal intensity in mass spectrometry. While this compound is a potential derivatizing agent for steroids containing hydroxyl groups, a comprehensive evaluation of its reproducibility against well-established methods is essential for its adoption in validated analytical workflows.
Comparison of Derivatization Agents for Steroid Analysis
The choice of a derivatization reagent is pivotal and is dictated by the functional groups on the analyte, the desired sensitivity, and the analytical platform. While specific, validated reproducibility data for this compound in steroid analysis is not extensively available in peer-reviewed literature, we can infer its potential performance based on its chemical class (chloroformates) and compare it with widely used alternatives like picolinic acid and dansyl chloride.
| Derivatization Reagent | Target Functional Group | Typical Analytes | Reported Intra-day Precision (RSD %) | Reported Inter-day Precision (RSD %) | Key Advantages | Potential Disadvantages |
| This compound | Hydroxyl (-OH) | Corticosteroids, Androgens, Estrogens | Data not available | Data not available | Potential for good chromatographic properties due to the trifluoromethyl group. | Lack of extensive validation data; potential for incomplete reaction leading to poor reproducibility. |
| Picolinic Acid | Hydroxyl (-OH) | Corticosteroids, Androgens | < 15%[1] | < 15%[1] | High reliability and reproducibility reported; provides 5-10 times higher ESI response compared to underivatized molecules.[2][3] | Derivatization reaction can be complex (mixed anhydride method).[1][3] |
| Dansyl Chloride | Phenolic Hydroxyl (-OH) | Estrogens | ≤ 14%[4] | ≤ 14%[4] | Improves estrogen response by two- to eight-fold; well-established reagent.[4] | Can react with other nucleophiles; may require optimization to ensure complete reaction. |
| Isonicotinoyl chloride | Hydroxyl (-OH) | Progestogens, Androgens, Estrogens, Glucocorticoids | 5.3 - 12.8%[5] | 5.3 - 12.8%[5] | Enables simultaneous quantification of multiple steroid hormones with high accuracy.[5] | Requires evaporation steps which can introduce variability.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving consistent and reliable derivatization. Below are representative protocols for the derivatization of steroids using picolinic acid and dansyl chloride, which can serve as a basis for the development and validation of a method using this compound.
Protocol 1: Derivatization of Corticosteroids with Picolinic Acid
This protocol is adapted from a method for the simultaneous quantification of six corticosteroids in human saliva.[1][3]
Materials:
-
Picolinic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Steroid standards and samples
-
Deuterated internal standards
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation: Extract steroids from the biological matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction). Evaporate the extract to dryness under a stream of nitrogen.
-
Preparation of Derivatizing Reagent (Mixed Anhydride):
-
In a clean, dry vial, dissolve picolinic acid (30 mg), 2-methyl-6-nitrobenzoic anhydride (50 mg), and 4-dimethylaminopyridine (10 mg) in 1 mL of anhydrous tetrahydrofuran.
-
Shake the mixture for 10-20 minutes until a white crystalline suspension of the picolinic anhydrous reagent is formed.
-
-
Derivatization Reaction:
-
To the dried sample extract, add 50-75 µL of the mixed anhydride reagent suspension and 20 µL of triethylamine.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Sample Clean-up: Purify the derivatized sample using a solid-phase extraction cartridge to remove excess reagents.
-
LC-MS Analysis: Reconstitute the purified derivative in a suitable solvent for LC-MS analysis.
Protocol 2: Derivatization of Estrogens with Dansyl Chloride
This protocol is based on a method for enhancing the detection of estrogens in serum.[4]
Materials:
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Estrogen standards and samples
-
Methanol
Procedure:
-
Sample Preparation: Extract estrogens from the biological matrix and evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of 0.1 M sodium bicarbonate buffer (pH 9.0) and acetone.
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubate the mixture at 60°C for 10 minutes.
-
-
Reaction Quenching: Stop the reaction by adding a small volume of a quenching agent if necessary (e.g., a primary amine solution).
-
LC-MS Analysis: Evaporate the sample to dryness, reconstitute in 200 µL of methanol, vortex for 10 seconds, and inject into the LC-MS system.
Workflow and Pathway Diagrams
To visualize the experimental processes and logical relationships in derivatization and analysis, the following diagrams are provided.
Conclusion
The reproducibility of a derivatization method is paramount for its application in regulated bioanalysis. While direct, quantitative data on the reproducibility of this compound for steroid analysis is limited, a thorough assessment can be made by comparing it to established reagents like picolinic acid and dansyl chloride. The provided protocols for these alternatives offer a solid foundation for developing and validating a robust derivatization procedure using this compound. Key to ensuring high reproducibility will be the careful optimization of reaction conditions, including reagent concentration, temperature, and time, as well as meticulous sample preparation and clean-up steps. For any new derivatization reagent, a comprehensive validation study determining parameters such as precision (intra- and inter-day RSD), accuracy, linearity, and sensitivity is essential before its implementation in routine analysis.
References
- 1. js.vnu.edu.vn [js.vnu.edu.vn]
- 2. benchchem.com [benchchem.com]
- 3. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Guide to Derivatization Agents
In the fields of analytical chemistry, drug development, and metabolomics, the precise detection and quantification of molecules are paramount. Chemical derivatization is a key strategy employed to enhance the analytical properties of target compounds, making them more suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] This guide provides a comparative analysis of trifluoromethyl-containing derivatization agents, highlighting their benefits and performance against common alternatives, supported by experimental data and protocols.
The strategic incorporation of a trifluoromethyl (-CF3) group into an analyte can dramatically improve its chemical and physical properties for analysis.[3][4] This is due to the unique characteristics of the -CF3 group, including its strong electron-withdrawing nature, metabolic stability, and high lipophilicity.[3][4][5] These agents, such as Trifluoroacetic Anhydride (TFAA), are frequently used to mask polar functional groups like hydroxyls (-OH), amines (-NH2), and thiols (-SH), thereby increasing the analyte's volatility and improving its chromatographic behavior.[1][2]
Core Benefits of Trifluoromethyl-Containing Derivatization
The use of derivatizing agents that introduce a trifluoromethyl moiety offers several distinct advantages in chemical analysis.
-
Enhanced Volatility and Chromatographic Performance : By replacing active, polar hydrogens, trifluoromethyl groups decrease intermolecular hydrogen bonding, which significantly increases the volatility of the analyte.[1][2] This is crucial for GC analysis. The resulting derivatives often exhibit improved peak shapes, reduced tailing, and shorter retention times compared to underivatized compounds or those with other derivatives like silyl ethers.[6][7]
-
Improved Detector Sensitivity : The high electronegativity of the fluorine atoms in the -CF3 group makes the derivatives highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. In mass spectrometry, the presence of the -CF3 group leads to the formation of specific, characteristic fragment ions, which is highly beneficial for both structural elucidation and selective quantification.[7]
-
Superior Chemical Stability : Trifluoroacetyl derivatives are generally more stable and less sensitive to moisture compared to their trimethylsilyl (TMS) counterparts.[2][7] The strong carbon-fluorine bond is resistant to enzymatic cleavage, which is an asset in biological sample analysis.[4] This enhanced stability simplifies sample handling and storage, leading to more robust and reproducible results.
Performance Comparison
The selection of a derivatization agent is critical and depends on the analyte, the sample matrix, and the analytical instrumentation. Below is a comparison of trifluoromethyl-containing agents against other common classes of reagents.
Trifluoroacetylation vs. Silylation
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique.[2] However, trifluoroacetylation offers distinct advantages for certain applications, particularly in the analysis of sterols, where steric hindrance can be an issue for bulky silyl groups.[7]
| Feature | Trifluoroacetate Derivatives (e.g., via TFAA) | Silyl Derivatives (e.g., via BSTFA) |
| Stability | High; less sensitive to moisture.[7] | Lower; sensitive to moisture, can hydrolyze.[2][7] |
| Volatility | Very high, leading to shorter GC retention times.[7] | High, but generally lower than trifluoroacetates.[7] |
| Chromatography | Excellent peak shape, minimal tailing.[7] | Good, but can be affected by incomplete derivatization or hydrolysis. |
| MS Fragmentation | Produces specific, characteristic ions for selective monitoring.[7] | Often produces dominant ions at m/z 73 and 147, which can be ubiquitous. |
| Reaction Byproducts | Volatile (e.g., trifluoroacetic acid), easily removed. | Non-volatile byproducts may require removal. |
Data summarized from a comparative study on sterol analysis.[7]
Trifluoroacetylation vs. Other Acylation Reagents
Within the family of perfluoroacylating agents, a comparison between Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) is relevant. While all improve chromatographic behavior, the length of the fluoroalkyl chain can influence retention time and mass spectral fragmentation.[8][9]
| Reagent | Structure | Key Characteristics |
| TFAA | (CF3CO)2O | Provides the highest volatility and shortest retention times. |
| PFPA | (C2F5CO)2O | Offers a good balance of volatility and fragmentation for higher mass ions. Often provides better sensitivity than TFAA.[8][9] |
| HFBA | (C3F7CO)2O | Results in longer retention times but can produce more characteristic high-mass fragment ions, enhancing specificity in complex matrices.[8][9] |
Based on studies of amphetamine and cathinone derivatives.[8][9]
Experimental Protocols & Workflows
A robust and reproducible derivatization protocol is essential for accurate quantification.
General Experimental Protocol: Trifluoroacetylation of Amines/Hydroxyls for GC-MS
This protocol describes a general procedure for the derivatization of analytes containing primary/secondary amine or hydroxyl groups using Trifluoroacetic Anhydride (TFAA).
Materials:
-
Analyte standard or extracted sample residue.
-
Trifluoroacetic Anhydride (TFAA).
-
Solvent (e.g., Acetonitrile, Ethyl Acetate).
-
Base catalyst (optional, e.g., Pyridine).
-
Reaction vials (1.5 mL).
-
Heating block or water bath.
-
Nitrogen gas supply for evaporation.
Procedure:
-
Sample Preparation: Ensure the analyte standard or sample extract is completely dry. Reconstitute the residue in 100 µL of solvent (e.g., Ethyl Acetate).
-
Reagent Addition: Add 50 µL of TFAA to the reaction vial. If the analyte is prone to salt formation, 10 µL of a base like pyridine can be added, though it is often not necessary.
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 60-70°C for 30 minutes in a heating block.[8]
-
Evaporation: After incubation, cool the reaction mixture to room temperature. Evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., Ethyl Acetate) to the desired concentration for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Visualizing the Workflow and Benefits
The following diagrams illustrate the experimental workflow and the logical relationship between the properties of the -CF3 group and its analytical benefits.
Caption: A typical experimental workflow for trifluoromethyl-containing derivatization.
References
- 1. jfda-online.com [jfda-online.com]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: GC-FID vs. GC-MS for the Analysis of Chloroformate Derivatives
For researchers, scientists, and drug development professionals working with polar analytes such as amino acids, organic acids, phenols, and amines, derivatization is a critical step to enable analysis by gas chromatography (GC). Alkyl chloroformates, like ethyl and methyl chloroformate, are highly effective derivatizing agents that increase the volatility and thermal stability of these otherwise non-volatile compounds. The choice of detector following GC separation—typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—profoundly impacts the quantitative and qualitative results of the analysis. This guide provides an objective comparison of GC-FID and GC-MS for the analysis of chloroformate derivatives, supported by experimental data and detailed methodologies.
Key Differences at a Glance
| Feature | GC-FID | GC-MS |
| Principle of Detection | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Selectivity | Universal for combustible organic compounds, but non-selective. | Highly selective, based on the mass of the analyte and its fragments. |
| Sensitivity | Generally good, but can be limited for certain compounds. | Excellent, especially in Single Ion Monitoring (SIM) mode. |
| Identification | Based solely on retention time. | Confident identification based on both retention time and mass spectrum. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Robustness | Generally considered very robust and easy to maintain. | More complex instrumentation requiring more maintenance. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of various chloroformate derivatives using GC-FID and GC-MS. It is important to note that these values can vary depending on the specific analyte, derivatization procedure, and instrument conditions.
| Analyte Class | Derivative | Detector | Linearity (r²) | Limit of Detection (LOD) | Reference |
| Amino Acids | Ethyl Chloroformate | GC-FID | > 0.99 | 10 - 50 µg/mL | |
| Amino Acids | Ethyl Chloroformate | GC-MS | > 0.99 | 125 - 300 pg on-column | |
| Phenolic Acids | Methyl Chloroformate | GC-FID | > 0.99 | 0.2 - 0.5 µg/mL | [1] |
| Chlorophenols | Methyl Chloroformate | GC-MS | > 0.99 | 0.010 - 0.423 µg/L | [2] |
| Biogenic Amines | Propyl Chloroformate | GC-FID | > 0.99 | ~10 ppm | [3] |
| Aromatic Amines | Iodinated Derivatives | GC-MS | > 0.99 | 0.9 - 50 pg/L | [4] |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of chloroformate derivatives by GC-FID or GC-MS is outlined below. The key decision point is the choice of detector based on the analytical requirements for selectivity, sensitivity, and structural confirmation.
Caption: General workflow for GC analysis of chloroformate derivatives.
Detailed Experimental Protocols
Below are representative experimental protocols for the derivatization and analysis of a model compound class (amino acids) using both GC-FID and GC-MS.
Protocol 1: Derivatization of Amino Acids with Ethyl Chloroformate
This protocol is adapted for both GC-FID and GC-MS analysis and is based on methodologies that perform derivatization in an aqueous medium.[5][6]
Materials:
-
Standard solutions of amino acids (or sample containing amino acids)
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Anhydrous Ethanol
-
Chloroform (or other suitable extraction solvent)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To 500 µL of the aqueous sample (or standard solution) in a screw-capped vial, add 200 µL of ethanol and 100 µL of pyridine.
-
Vortex the mixture for 10 seconds.
-
Add 50 µL of ECF to the mixture.
-
Immediately vortex for 30 seconds. The reaction is rapid.
-
Add 500 µL of chloroform and 400 µL of saturated sodium bicarbonate solution.
-
Vortex for 1 minute to extract the derivatives into the organic phase.
-
Centrifuge for 5 minutes at 2000 rpm to separate the phases.
-
Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC system.
Protocol 2: GC-FID Analysis of Amino Acid Ethyl Chloroformate Derivatives
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: e.g., HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness)[7]
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on concentration)
Protocol 3: GC-MS Analysis of Amino Acid Ethyl Chloroformate Derivatives
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Capillary Column: e.g., DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8]
GC Conditions:
-
Injector Temperature: 260 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 140 °C
-
Ramp 2: 4 °C/min to 240 °C
-
Ramp 3: 10 °C/min to 280 °C
-
Hold at 280 °C for 3 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL
-
Splitless Injection
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and identification. Single Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Conclusion
The choice between GC-FID and GC-MS for the analysis of chloroformate derivatives depends on the specific goals of the analysis.
GC-FID is a robust, cost-effective, and reliable technique for routine quantitative analysis where the identity of the analytes is already known and high selectivity is not required. It is well-suited for quality control applications where the focus is on determining the concentration of specific target compounds.
GC-MS is the superior choice when high selectivity and confident identification are necessary.[4] Its ability to provide structural information through mass spectra is invaluable for metabolite profiling, impurity identification, and analysis of complex matrices.[9][10] The high sensitivity of GC-MS, particularly in SIM mode, makes it ideal for trace-level analysis. For researchers in drug development and metabolomics, the detailed qualitative and quantitative data provided by GC-MS is often indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 3-(Trifluoromethyl)phenyl Chloroformate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents for the construction of key functional groups is paramount to the success of a synthetic campaign. 3-(Trifluoromethyl)phenyl chloroformate has emerged as a versatile reagent for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl moiety, a functional group of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. This guide provides an objective comparison of this compound's performance in the synthesis of carbamates, ureas, and carbonates against common alternative reagents, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a reactive organic compound that serves as an efficient acylating agent. Its reactivity stems from the chloroformate group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines and alcohols. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is believed to enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reactivity compared to unsubstituted phenyl chloroformate. This reagent is particularly useful for introducing the 3-(trifluoromethyl)phenoxycarbonyl group, which can modulate the lipophilicity, metabolic stability, and binding characteristics of a molecule.
Core Applications and Comparison with Alternatives
The primary applications of this compound lie in the synthesis of carbamates, ureas, and carbonates. In this guide, we compare its utility with that of other widely used reagents for these transformations.
Carbamate Synthesis
Carbamates are crucial functional groups in many pharmaceuticals and agrochemicals. They are typically synthesized by the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.
Performance of this compound:
While specific quantitative data for a wide range of substrates is not extensively documented in readily available literature, the reaction of this compound with primary and secondary amines is expected to proceed efficiently to yield the corresponding carbamates. The general reaction is as follows:
General Carbamate Synthesis Workflow
Alternative Reagents:
A common and often milder alternative for the synthesis of carbamates, particularly for the introduction of a tert-butoxycarbonyl (Boc) protecting group, is di-tert-butyl dicarbonate (Boc anhydride) . Phenyl chloroformate is another direct competitor for the synthesis of phenyl carbamates.
Comparative Data for Carbamate Synthesis:
| Reagent | Substrate (Amine) | Product | Yield (%) | Reference |
| Phenyl Chloroformate | Benzylamine | Benzyl phenylcarbamate | ~95% | [1] |
| Di-tert-butyl Dicarbonate | Various Amines | Boc-protected Amines | 80-95% | [1] |
Note: Specific yield data for this compound in a comparable reaction was not found in the surveyed literature.
Urea Synthesis
Ureas are another class of compounds with significant biological activity. One common synthetic route involves the reaction of an amine with an isocyanate, which can be generated in situ from a chloroformate.
Performance of this compound:
The synthesis of ureas using this compound would typically proceed through a two-step, one-pot reaction. First, the chloroformate reacts with a primary amine to form a carbamate intermediate. This intermediate then reacts with a second amine to yield the urea.
Two-Step Urea Synthesis from Chloroformate
Alternative Reagents:
A prevalent method for urea synthesis involves the reaction of an amine with an isocyanate . For instance, 1-(adamantan-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea was synthesized from 1-(isocyanatomethyl)adamantane and 3-(trifluoromethyl)aniline with a 71% yield.[2] Another common laboratory reagent for this transformation is 1,1'-carbonyldiimidazole (CDI) .
Comparative Data for Urea Synthesis:
| Reagent/Method | Starting Materials | Product | Yield (%) | Reference |
| Isocyanate Addition | 1-(Isocyanatomethyl)adamantane + 3-(Trifluoromethyl)aniline | 1-(Adamantan-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea | 71% | [2] |
| Triphosgene | tert-Butylamine + Triethylamine | Di-tert-butylurea | 80% | [3] |
Note: Direct synthesis of ureas using this compound with reported yields was not found in the surveyed literature.
Carbonate Synthesis
Carbonates find applications as monomers for polymerization and as intermediates in organic synthesis. They are typically prepared by the reaction of a chloroformate with an alcohol or phenol.
Performance of this compound:
The reaction of this compound with alcohols or phenols in the presence of a base is expected to produce the corresponding carbonates.
Carbonate Synthesis Experimental Workflow
Alternative Reagents:
Diphenyl carbonate is a common reagent for the synthesis of other carbonates via transesterification. Ethyl chloroformate is also frequently used for the preparation of cyclic carbonates from diols.[4]
Comparative Data for Carbonate Synthesis:
| Reagent | Substrate (Alcohol/Diol) | Product | Yield (%) | Reference |
| Ethyl Chloroformate | 1,3-Diol from D-xylofuranose | Cyclic Carbonate | Not specified | [4] |
| Diphenyl Carbonate & Diols | 1,4-Butanediol | Poly(1,4-butylene carbonate) | 85.6% | [5] |
Note: Specific examples of carbonate synthesis with corresponding yields using this compound were not found in the surveyed literature.
Experimental Protocols
While specific protocols for this compound are scarce, the following general procedures for analogous reagents can be adapted.
General Protocol for Carbamate Synthesis from Phenyl Chloroformate
To a solution of the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), a base such as triethylamine (1.1 eq) or pyridine is added. The mixture is cooled to 0 °C, and phenyl chloroformate (1.05 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[6]
General Protocol for Urea Synthesis from an Amine and Di-tert-butyl Dicarbonate (via in situ Isocyanate)
This protocol describes a two-step, one-pot synthesis of unsymmetrical ureas.
Step 1: Isocyanate Formation To a solution of a primary amine (1.0 eq) in anhydrous acetonitrile is added DBU (0.1 eq). Carbon dioxide is bubbled through the solution for 45 minutes at room temperature to form the carbamic acid.
Step 2: Urea Formation To the reaction mixture from Step 1, a solution of a second amine (1.5 eq), tributylphosphine (2.1 eq), and di-tert-butyl azodicarboxylate (DBAD) (2.1 eq) in acetonitrile is added. The reaction is stirred for 60 minutes under a nitrogen atmosphere. The crude product is then purified by chromatography.[7]
Conclusion
This compound is a promising reagent for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group, offering a pathway to novel carbamates, ureas, and carbonates. The electron-withdrawing nature of the trifluoromethyl group is anticipated to enhance its reactivity compared to unsubstituted phenyl chloroformate, potentially allowing for milder reaction conditions or broader substrate scope.
However, a notable gap exists in the published literature regarding comprehensive studies that provide quantitative yield data across a range of substrates for this specific reagent. In contrast, alternatives such as di-tert-butyl dicarbonate for carbamate synthesis and various isocyanates for urea synthesis are well-documented with extensive experimental support.
For researchers and drug development professionals, the choice of reagent will depend on the specific synthetic goals. Where the unique electronic properties of the 3-(trifluoromethyl)phenyl group are desired, this chloroformate is an attractive option, though optimization of reaction conditions may be required. For routine synthesis of standard carbamates and ureas, more established reagents with a wealth of supporting data may be more practical. Further research into the applications and reactivity of this compound is warranted to fully elucidate its potential and establish its position in the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C2CS35268K [pubs.rsc.org]
- 5. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]
- 6. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 3-(Trifluoromethyl)phenyl chloroformate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 3-(Trifluoromethyl)phenyl chloroformate are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound, grounded in established safety protocols.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 95668-29-4 | [1][2] |
| Molecular Formula | C8H4ClF3O2 | [1][2] |
| Molecular Weight | 224.57 g/mol | [1] |
| Appearance | Liquid | [3] |
| Color | Light yellow | [3] |
| Boiling Point | 188 - 189 °C (370.4 - 372.2 °F) | [3] |
| Melting Point | -28 °C (-18.4 °F) | [3] |
| Storage Temperature | 2 - 8 °C | [1][4] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous waste, adhering strictly to local, state, and federal regulations. This substance is toxic if swallowed, inhaled, or comes into contact with skin, and it causes severe skin burns and eye damage.[1]
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all necessary safety measures are in place.
-
Engineering Controls : All handling of this compound should occur within a certified chemical fume hood to control exposure to its vapors.[3][4] An eyewash station and safety shower must be readily accessible.[1][3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:
-
Eye and Face Protection : Wear chemical safety glasses or goggles and a face shield.[1]
-
Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection : A lab coat or chemical-resistant apron is mandatory. For larger quantities or significant spill risk, a chemical-resistant suit may be necessary.[1]
-
Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge is essential.[1]
-
II. Managing Spills and Contaminated Materials
Accidental spills must be handled promptly and safely.
-
Evacuation and Ventilation : For any significant spill, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[1][4]
-
Containment : Cover drains to prevent environmental release.
-
Absorption :
-
Collection :
III. Disposal of Unused or Waste Product
-
Containerization :
-
Keep the chemical in its original container whenever possible.
-
Do not mix with other waste streams.
-
Ensure the container is tightly sealed and clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Professional Disposal :
-
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
It may be possible to dispose of this material via chemical incineration equipped with an afterburner and scrubber system.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.
-
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be collected and disposed of by a professional waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trifluoromethyl)phenyl Chloroformate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)phenyl chloroformate (CAS No. 95668-29-4). Adherence to these protocols is critical to ensure personnel safety and regulatory compliance in the laboratory environment. This compound is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1][2]
Essential Safety Information
Hazard Identification and Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical first lines of defense when handling this hazardous chemical. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage and irritation.[1][2] |
| Hand Protection | Double gloving is mandatory. An inner nitrile glove with an outer glove of a material resistant to chlorinated aromatic compounds. | Provides a dual barrier against a highly toxic and corrosive substance. While specific breakthrough data for this compound is not available, general resistance charts for chloroformates and chlorinated solvents suggest materials like butyl rubber or Viton® would be suitable for the outer glove. Always consult the glove manufacturer's chemical resistance guide. |
| Respiratory Protection | A NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge. | Essential for protection against toxic and corrosive inhalation hazards.[1][2] |
| Protective Clothing | A chemical-resistant laboratory coat, worn over personal clothing, and chemical-resistant apron. | Protects against skin contact and contamination of personal clothing.[1][2] |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety shoes. | Protects feet from potential spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram and detailed protocols outline the necessary steps.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Safe Handling Standard Operating Procedure (SOP)
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with a face velocity meeting institutional safety standards. All handling of this compound must be performed within a certified chemical fume hood.[3]
-
Material Assembly: Gather all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, and place them inside the fume hood.
2. Handling:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Transportation: When moving the chemical, use a secondary container to mitigate the risk of spills.
-
Use in Experiment:
-
Dispense the required amount of the chemical slowly and carefully to avoid splashing.
-
Keep the container tightly sealed when not in use.
-
Be mindful of the reaction of chloroformates with water, which can produce corrosive byproducts.[4]
-
3. Cleanup and Decontamination:
-
Spill Response:
-
For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
For large spills, evacuate the area and contact the institutional environmental health and safety (EHS) office immediately.
-
-
Work Area Decontamination: After each use, decontaminate the work area within the fume hood.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Neutralization of Residual Chemical
For small amounts of residual this compound (e.g., rinsing of glassware), a neutralization step can be performed within a chemical fume hood before collection as waste.
Materials:
-
Sodium bicarbonate solution (5-10% in water) or a slurry of sodium carbonate in water.
-
Stirring apparatus.
-
pH paper.
Procedure:
-
Slowly and with stirring, add the this compound-containing solution to the sodium bicarbonate or sodium carbonate solution. Be aware of potential gas evolution (CO2).
-
Continue stirring for at least one hour to ensure complete hydrolysis and neutralization. Chloroformates react with bases, which neutralize the hydrochloric acid byproduct of hydrolysis.[4][5]
-
Check the pH of the solution to ensure it is neutral or slightly basic.
-
The resulting neutralized aqueous solution and any organic residues should be collected in a designated halogenated organic waste container.
Waste Collection and Disposal
-
Liquid Waste: Collect all liquid waste containing this compound, including the neutralized solutions, in a clearly labeled, sealed container designated for "Halogenated Organic Waste".
-
Solid Waste: All contaminated solid waste, including absorbent materials from spills, used pipette tips, and disposable PPE, must be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office, in accordance with local, state, and federal regulations.[1][6] Never dispose of this chemical down the drain.[3]
References
- 1. laballey.com [laballey.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
